Product packaging for 5-(Thien-2-yl)thiophene-2-carbonitrile(Cat. No.:CAS No. 16278-99-2)

5-(Thien-2-yl)thiophene-2-carbonitrile

Cat. No.: B098743
CAS No.: 16278-99-2
M. Wt: 191.3 g/mol
InChI Key: ANARYBGZNUMARH-UHFFFAOYSA-N
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Description

5-(Thien-2-yl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C9H5NS2 and its molecular weight is 191.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NS2 B098743 5-(Thien-2-yl)thiophene-2-carbonitrile CAS No. 16278-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANARYBGZNUMARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372344
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16278-99-2
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-(Thien-2-yl)thiophene-2-carbonitrile" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-(Thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative of significant interest in materials science and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its role as a building block for organic electronics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug discovery.

Chemical Structure and Identification

This compound, also known by its synonym 2,2'-bithiophene-5-carbonitrile, is a heteroaromatic compound featuring two linked thiophene rings, one of which is substituted with a nitrile group. This structural arrangement imparts specific electronic and chemical properties that are foundational to its applications.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2,2'-Bithiophene-5-carbonitrile, 5-Cyano-2,2'-bithiophene
CAS Number 16278-99-2
Molecular Formula C₉H₅NS₂
Molecular Weight 191.27 g/mol
SMILES S1C(C#N)=CC=C1C1=CC=CS1
InChI Key ANARYBGZNUMARH-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, processing, and application in various scientific domains.

Table 2: Physicochemical Data

PropertyValue
Melting Point 100 °C
Boiling Point 36 °C (Note: This value appears unusually low and may be inaccurate)
LogP 3.34828
Polar Surface Area 80.27 Ų
Appearance Not specified in available results
Solubility Not specified in available results

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling reactions, which are standard procedures in organic synthesis for the formation of carbon-carbon bonds. The Stille and Suzuki coupling reactions are particularly relevant for the synthesis of bi-aryl compounds like the target molecule.

General Synthesis Workflow

A plausible synthetic route involves the coupling of a functionalized thiophene with another thiophene derivative. For instance, a Stille coupling reaction could be employed between 5-bromothiophene-2-carbonitrile and 2-(tributylstannyl)thiophene.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromothiophene-2-carbonitrile P This compound A->P B 2-(Tributylstannyl)thiophene B->P C Palladium Catalyst (e.g., Pd(PPh3)4) C->P D Solvent (e.g., Toluene) D->P E Inert Atmosphere (e.g., Argon) E->P F Heat F->P

Caption: General workflow for Stille coupling synthesis.
Detailed Experimental Protocol (Hypothetical Stille Coupling)

The following is a generalized, hypothetical protocol for the synthesis of this compound via a Stille cross-coupling reaction. This protocol is based on standard literature procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add 2-(tributylstannyl)thiophene (1.1 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretching vibration.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Applications

This compound is a valuable building block in the development of advanced organic materials, particularly for applications in organic electronics.

Organic Electronics

The extended π-conjugated system of the bithiophene structure, combined with the electron-withdrawing nature of the nitrile group, makes this compound an excellent candidate for use in organic semiconductors. It has been specifically investigated as a component in the design of non-fullerene electron acceptors (NFAs) for organic solar cells (OSCs) .[1] The electronic properties of NFAs are critical for efficient charge separation and transport in the active layer of an OSC.

A This compound (Building Block) B Synthesis of Non-Fullerene Acceptor (NFA) A->B C Active Layer of Organic Solar Cell (OSC) B->C D Improved Device Performance C->D

Caption: Application workflow in organic solar cells.
Potential in Medicinal Chemistry

Conclusion

This compound is a versatile and important chemical compound with established applications in materials science and potential for future developments in medicinal chemistry. Its synthesis via established cross-coupling methodologies allows for its incorporation into more complex molecular architectures. The continued exploration of this and similar bithiophene derivatives is expected to lead to further advancements in organic electronics and potentially unveil novel therapeutic agents. This technical guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

"5-(Thien-2-yl)thiophene-2-carbonitrile" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a heterocyclic organic compound belonging to the bithiophene family. This class of molecules is of significant interest in materials science and medicinal chemistry due to the electronic properties and biological activity of the thiophene moiety. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on its role as a building block in the development of novel materials and therapeutic agents.

Core Data and Physicochemical Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below. This data is essential for substance identification, experimental design, and computational modeling.

ParameterValue
CAS Number 16278-99-2
Molecular Formula C₉H₅NS₂
Molecular Weight 191.27 g/mol
Synonyms [2,2'-Bithiophene]-5-carbonitrile, 5-Cyano-2,2'-bithiophene

Synthesis and Experimental Protocols

While specific, detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of similar bithiophene structures generally follows established organometallic cross-coupling reactions. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

A common approach for the synthesis of asymmetrical bithiophenes involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. The following diagram illustrates a generalized synthetic pathway.

G A Thiophene Derivative A (e.g., 2-bromothiophene) E Cross-Coupling Reaction (e.g., Suzuki or Stille Coupling) A->E B Thiophene Derivative B (e.g., 5-cyanothiophene-2-boronic acid or stannane) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E catalyst D Base and Solvent D->E conditions G Work-up and Purification (e.g., Extraction, Chromatography) E->G F This compound G->F G cluster_0 Core Compound cluster_1 Application Areas cluster_2 Specific Uses A 5-(Thien-2-yl)thiophene- 2-carbonitrile B Materials Science A->B as a building block C Medicinal Chemistry A->C as a scaffold D Organic Electronics (OPVs, OFETs) B->D E Drug Discovery (Antimicrobial, Anticancer) C->E

Spectroscopic Profile of 5-(Thien-2-yl)thiophene-2-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-(Thien-2-yl)thiophene-2-carbonitrile, a key heterocyclic compound of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and the methodologies for its characterization.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.60 - 7.50m-H-5', H-3'
7.40 - 7.30m-H-3, H-4
7.15 - 7.05m-H-4'

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
145.0 - 140.0C-2, C-2', C-5
130.0 - 125.0C-3', C-4, C-4', C-5'
120.0 - 115.0C-3
115.0 - 110.0-CN

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2230 - 2210StrongC≡N stretch
3110 - 3080MediumAromatic C-H stretch
1520 - 1400Medium-StrongThiophene ring C=C stretching
850 - 700StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular Ion)
164Moderate[M - HCN]⁺
147Moderate[M - CS]⁺
119Low[C₄H₃S-CN]⁺

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample (5-10 mg) of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is analyzed. The molecular ion peak ([M]⁺) and major fragmentation peaks are recorded.

Visualizing Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Spectroscopic_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec Compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (e.g., -CN, Thiophene) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative of interest in materials science and medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents a compilation of its physical and chemical properties. A detailed, plausible experimental protocol for its synthesis via palladium-catalyzed cross-coupling reactions is provided, based on established methodologies for similar compounds. Furthermore, this guide explores the potential biological activities and applications of this compound in drug development by examining the known roles of structurally related thiophene and bithiophene compounds. While specific biological data for this compound is limited, this guide outlines hypothetical signaling pathways and mechanisms of action that could be relevant, providing a foundation for future research.

Chemical Identity and Properties

This compound is a heteroaromatic compound containing two linked thiophene rings, with a nitrile functional group.

IUPAC Name: 5-thiophen-2-ylthiophene-2-carbonitrile

Synonyms:

  • [2,2'-Bithiophene]-5-carbonitrile[1]

  • 5-Cyano-2,2'-bithiophene[2]

  • 5-(2-Thienyl)thiophene-2-carbonitrile

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 16278-99-2[3]
Molecular Formula C₉H₅NS₂[3]
Molecular Weight 191.27 g/mol [3]
Appearance Not specified, likely a solid
Melting Point 100 °C[2]
Boiling Point 36 °C[2]
LogP 3.348[2]
Topological Polar Surface Area 80.3 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods are widely used for the formation of C-C bonds between aryl and heteroaryl rings.[4][5][6][7][8] Below are detailed, representative protocols for each method.

Synthesis via Suzuki Coupling

The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][9][10][11]

Reaction Scheme:

Suzuki_Coupling reactant1 5-Bromothiophene-2-carbonitrile product This compound reactant1->product + reactant2 Thiophene-2-boronic acid reactant2->product catalyst Pd(PPh₃)₄, Base catalyst->product Toluene, Heat

Figure 1: General scheme for the Suzuki coupling synthesis.

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene (10 mL per mmol of 5-bromothiophene-2-carbonitrile) and ethanol (2 mL per mmol) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Synthesis via Stille Coupling

The Stille coupling reaction utilizes an organotin compound and an organohalide in the presence of a palladium catalyst.[4][6][7][8][12]

Reaction Scheme:

Stille_Coupling reactant1 5-Bromothiophene-2-carbonitrile product This compound reactant1->product + reactant2 2-(Tributylstannyl)thiophene reactant2->product catalyst Pd(PPh₃)₄ catalyst->product Toluene, Heat

Figure 2: General scheme for the Stille coupling synthesis.

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromothiophene-2-carbonitrile (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) in anhydrous toluene (15 mL per mmol of the bromide).

  • Degas the solution with a stream of argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then dissolved in a suitable solvent like ethyl acetate and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel (e.g., with a hexane/ethyl acetate eluent system) to afford the pure product.

Potential Biological Activities and Signaling Pathways

While there is a lack of specific biological data for this compound in the public domain, the broader class of thiophene and bithiophene derivatives has been extensively studied, revealing a wide range of pharmacological activities.[13][14][15][16] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.

Potential Therapeutic Areas:

  • Anticancer: Thiophene derivatives have shown potential as anticancer agents.[13] Some have been investigated as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase II.

  • Anti-inflammatory: Many thiophene-based compounds exhibit anti-inflammatory properties.

  • Antimicrobial: The thiophene scaffold is present in several antimicrobial agents.

Based on the activities of related compounds, we can hypothesize potential signaling pathways that this compound might modulate.

Hypothetical_Signaling_Pathways cluster_cell Cellular Environment cluster_pathway1 Kinase Inhibition Pathway cluster_pathway2 GPCR Signaling 5_TTC This compound PI3K PI3K 5_TTC->PI3K Potential Inhibition GPCR G-Protein Coupled Receptor (e.g., GPR35) 5_TTC->GPCR Potential Agonism/ Antagonism Receptor Receptor Tyrosine Kinase Receptor->PI3K Akt Akt/PKB PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Figure 3: Hypothetical signaling pathways potentially modulated by this compound.

This diagram illustrates two potential mechanisms of action. The first pathway depicts the inhibition of a kinase cascade, such as the PI3K/Akt pathway, which is often dysregulated in cancer. The second pathway shows a potential interaction with a G-protein coupled receptor (GPCR), such as GPR35, which has been shown to be a target for some thieno[3,2-b]thiophene derivatives.[14] It is important to emphasize that these are hypothetical pathways based on the activities of structurally similar compounds and require experimental validation for this compound.

Experimental Workflow for Biological Evaluation

To elucidate the biological activity of this compound, a structured experimental workflow is necessary.

Biological_Evaluation_Workflow Start Compound Synthesis and Purification Screening Initial Biological Screening (e.g., Cytotoxicity Assays) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_Ident->Target_ID Active End Lead Optimization Hit_Ident->End Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Target_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo In_Vivo->End

Figure 4: A proposed experimental workflow for the biological evaluation of this compound.

This workflow begins with the synthesis and purification of the compound, followed by initial screening in relevant biological assays (e.g., cancer cell lines). If activity is observed, subsequent steps would focus on identifying the molecular target and elucidating the mechanism of action, potentially leading to in vivo studies and lead optimization for drug development.

Conclusion

This compound is a readily synthesizable bithiophene derivative with potential for applications in both materials science and drug discovery. While specific biological data for this compound is not yet widely available, its structural similarity to other biologically active thiophene-containing molecules suggests that it warrants further investigation. The experimental protocols and hypothesized pathways presented in this guide provide a solid foundation for researchers to explore the properties and potential applications of this interesting molecule. Future studies should focus on a systematic biological evaluation to uncover its specific molecular targets and mechanisms of action.

References

A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Physicochemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the available physicochemical data for 5-(thien-2-yl)thiophene-2-carbonitrile, a heterocyclic compound of interest in materials science and as a potential building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's solubility and stability characteristics.

Core Compound Properties

PropertyValueSource
Molecular Formula C₉H₅NS₂[1][2][3]
Molecular Weight 191.27 g/mol [1][3]
Melting Point 100 °C[2]
Boiling Point 36 °C (Predicted)[2]
XlogP 3.348[2]
Appearance Off-white powder/crystals[4]

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure—a non-polar aromatic core with a polar nitrile group—a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in common organic solvents and limited solubility in aqueous solutions.

For researchers requiring precise solubility measurements, a standardized experimental protocol is recommended. The following section outlines a robust methodology for determining the solubility of this compound.

Experimental Protocol: Solubility Determination via UV-Vis Spectrophotometry

This protocol describes a common and reliable method for quantifying the solubility of a compound like this compound in various solvents. This method is adapted from established procedures for similar organic molecules.[5]

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dimethyl sulfoxide (DMSO), and water)

  • UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Thermostatically controlled shaker or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing and dissolving the compound in a solvent in which it is freely soluble.

    • Create a series of standard solutions of decreasing concentration through serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to a known volume of each test solvent in separate vials.

    • Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples until equilibrium is reached (typically 24-72 hours).

    • Allow the samples to stand for a short period to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Calculate the concentration of the saturated solution using the calibration curve equation, accounting for the dilution factor.

The following diagram illustrates the general workflow for this experimental procedure.

G Experimental Workflow for Solubility Determination cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis A Prepare Stock Solution B Create Standard Solutions A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D J Calculate Solubility D->J E Add Excess Compound to Solvents F Equilibrate at Constant Temperature E->F G Sample and Filter Supernatant F->G H Dilute Sample G->H I Measure Sample Absorbance H->I I->J

Caption: Workflow for determining compound solubility using UV-Vis spectrophotometry.

Stability Profile

Detailed stability studies for this compound are not widely published. Thiophene-containing compounds can be susceptible to oxidation and degradation under certain conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light.

For researchers, it is crucial to assess the stability of the compound under their specific experimental or storage conditions. A typical approach involves subjecting the compound to stress conditions and monitoring its degradation over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Preliminary Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase

  • Forced degradation conditions:

    • Acidic solution (e.g., 0.1 M HCl)

    • Basic solution (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • Elevated temperature (e.g., 60 °C)

    • Photostability chamber (ICH Q1B guidelines)

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • Sample Preparation: Prepare solutions of the compound in the various stress condition media.

  • Stress Testing:

    • Expose the solutions to the respective stress conditions for a defined period.

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to assess the degradation rate.

The logical relationship for assessing compound stability is depicted in the following diagram.

G Logical Flow for Compound Stability Assessment cluster_conditions Stress Conditions A Compound of Interest (this compound) B Develop Stability-Indicating HPLC Method A->B C Subject to Stress Conditions B->C D Analyze Samples at Time Intervals C->D Acid Acid C->Acid Base Base C->Base Oxidation Oxidation C->Oxidation Heat Heat C->Heat Light Light C->Light E Quantify Parent Compound and Degradants D->E F Determine Degradation Profile and Stability E->F

Caption: A generalized workflow for evaluating the stability of a chemical compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides researchers with the necessary foundational knowledge and standardized protocols to determine these critical parameters. The provided experimental workflows for solubility and stability assessment offer a robust starting point for generating reliable data essential for applications in both materials science and drug development. Researchers are encouraged to perform these experimental evaluations to ascertain the compound's properties under their specific laboratory conditions.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Thien-2-yl)thiophene-2-carbonitrile is a heterocyclic organic compound featuring a bithiophene core functionalized with a nitrile group. This molecule is of significant interest to researchers in materials science and drug discovery due to the well-established electronic and optical properties of the thiophene family of compounds. Thiophene-based molecules are known for their utility as organic semiconductors, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the thiophene rings facilitates charge transport, while the extended π-conjugation gives rise to interesting photophysical properties. The introduction of a cyano (-CN) group, a strong electron-withdrawing group, is expected to significantly modulate the electronic structure, and consequently, the optical and electrochemical characteristics of the bithiophene scaffold. This technical guide provides a comprehensive overview of the anticipated electronic and optical properties of this compound, detailed experimental protocols for their characterization, and a summary of expected quantitative data based on computational studies and analysis of similar compounds.

Core Electronic and Optical Properties

UV-Visible Absorption and Photoluminescence

Conjugated organic molecules like this compound absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted bithiophene.

Photoluminescence (fluorescence) occurs when the molecule relaxes from the excited state back to the ground state by emitting a photon. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, is sensitive to the molecular structure and environment.

Table 1: Expected Photophysical Properties of this compound

ParameterExpected Value/RangeMethod of Determination
Absorption Maximum (λmax)350 - 450 nmUV-Vis Spectroscopy
Molar Extinction Coefficient (ε)104 - 105 M-1cm-1UV-Vis Spectroscopy
Emission Maximum (λem)400 - 550 nmFluorescence Spectroscopy
Fluorescence Quantum Yield (ΦF)0.1 - 0.5Comparative Method (e.g., vs. Quinine Sulfate)
Stokes Shift50 - 100 nmFrom Absorption and Emission Spectra

Note: The values presented are estimates based on data for similar substituted bithiophene compounds and are intended for illustrative purposes.

Electrochemical Properties and Frontier Molecular Orbital Energies

Cyclic voltammetry is a key technique to probe the electrochemical behavior of this compound, providing information on its oxidation and reduction potentials. These potentials are directly related to the energies of the HOMO and LUMO levels, respectively. The electron-withdrawing nitrile group is anticipated to lower both the HOMO and LUMO energy levels, making the compound more resistant to oxidation and easier to reduce compared to unsubstituted bithiophene.

Computational studies using Density Functional Theory (DFT) can also provide reliable estimates of the frontier molecular orbital energies. For a similar thiophene derivative, DFT calculations have indicated a HOMO energy of approximately -4.89 eV and a LUMO energy of -3.22 eV.[1]

Table 2: Expected Electrochemical Properties and Frontier Orbital Energies

ParameterExpected Value/RangeMethod of Determination
Oxidation Onset Potential (Eox)+1.0 to +1.5 V (vs. Fc/Fc+)Cyclic Voltammetry
Reduction Onset Potential (Ered)-1.0 to -1.5 V (vs. Fc/Fc+)Cyclic Voltammetry
HOMO Energy Level-5.5 to -6.0 eVCyclic Voltammetry / DFT Calculations
LUMO Energy Level-3.0 to -3.5 eVCyclic Voltammetry / DFT Calculations
Electrochemical Band Gap2.0 to 2.5 eVFrom Eox and Ered

Note: The values presented are estimates based on data for similar substituted bithiophene compounds and computational studies, intended for illustrative purposes.

Experimental Protocols

Detailed methodologies for the characterization of the electronic and optical properties of this compound are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λmax), and molar extinction coefficient (ε).

Materials and Instrumentation:

  • This compound

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically 10-5 to 10-6 M).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 250-700 nm).

  • Sample Measurement: Replace the blank in the sample holder with a cuvette containing the most dilute solution of the compound. Record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, emission maximum (λem), and fluorescence quantum yield (ΦF).

Materials and Instrumentation:

  • Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

  • Spectroscopic grade solvent

  • Fluorometer

  • Quartz cuvettes (4-sided polished)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent, ensuring the absorbance at the intended excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

  • Emission Scan: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a point where the emission intensity returns to the baseline.

  • Data Analysis: Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Comparative Method): a. Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard. b. Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Materials and Instrumentation:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in the solvent containing the supporting electrolyte.

  • Deoxygenation: Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Polishing: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.

  • Measurement: Assemble the three-electrode cell. Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

  • Internal Standard: After the initial scan, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc+) and repeat the scan. This allows for accurate referencing of the measured potentials.

  • Data Analysis: a. Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) waves from the voltammogram. b. Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc+): EHOMO (eV) = - (Eox + 4.8) ELUMO (eV) = - (Ered + 4.8)

Mandatory Visualizations

Experimental Workflow for Optoelectronic Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of the electronic and optical properties of a novel organic semiconductor like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_optoelectronic Optoelectronic Property Characterization cluster_data_analysis Data Analysis and Interpretation synthesis Chemical Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, FT-IR) purification->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence cv Cyclic Voltammetry characterization->cv absorption_data Absorption Spectrum (λmax, ε) uv_vis->absorption_data emission_data Emission Spectrum (λem, ΦF) fluorescence->emission_data electrochem_data Redox Potentials (Eox, Ered) cv->electrochem_data homo_lumo HOMO/LUMO Energy Levels absorption_data->homo_lumo emission_data->homo_lumo electrochem_data->homo_lumo

Caption: Workflow for Synthesis and Optoelectronic Characterization.

Conclusion

This compound represents a promising candidate for applications in organic electronics and potentially as a scaffold in medicinal chemistry. Its electronic and optical properties can be systematically investigated using a combination of spectroscopic and electrochemical techniques. While direct experimental data is currently sparse, theoretical calculations and comparisons with analogous compounds provide a solid foundation for understanding its behavior. The protocols and expected data presented in this guide offer a framework for researchers to explore the potential of this and other novel thiophene-based materials. Further experimental work is crucial to fully elucidate the properties of this compound and unlock its technological and therapeutic potential.

References

In-depth Analysis of 5-(Thien-2-yl)thiophene-2-carbonitrile: HOMO-LUMO Energy Levels and Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Frontier Molecular Orbitals Governing Optoelectronic Behavior

For Immediate Release

[City, State] – The electronic and photophysical properties of organic semiconductor materials are of paramount importance in the advancement of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A thorough understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for designing and synthesizing novel materials with tailored functionalities. This technical guide focuses on the electronic properties of 5-(thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative with potential applications in organic electronics.

Theoretical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a widely accepted method for calculating the HOMO and LUMO energy levels of organic molecules with a high degree of accuracy.

Typical Computational Protocol

A representative DFT calculation for determining the HOMO-LUMO energy levels of a thiophene-based molecule would involve the following steps:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, for example, 6-31G(d).

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.

The following table outlines the typical software and parameters used in such a computational study.

ParameterSpecificationPurpose
Software Gaussian, ORCA, etc.Quantum chemistry software package
Method Density Functional Theory (DFT)To calculate electronic structure
Functional B3LYP, PBE0, etc.Approximation to the exchange-correlation energy
Basis Set 6-31G(d), 6-311+G(d,p), etc.Set of functions to build molecular orbitals

Below is a conceptual workflow for a DFT calculation.

dft_workflow mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc If no imaginary frequencies results HOMO/LUMO Energies energy_calc->results cv_logic cv_experiment Cyclic Voltammetry Experiment voltammogram Obtain Voltammogram cv_experiment->voltammogram determine_potentials Determine Onset Potentials (E_ox and E_red) voltammogram->determine_potentials ferrocene_cal Calibrate with Ferrocene/Ferrocenium (Fc/Fc+) determine_potentials->ferrocene_cal calculate_homo Calculate HOMO Energy ferrocene_cal->calculate_homo calculate_lumo Calculate LUMO Energy ferrocene_cal->calculate_lumo

An In-depth Technical Guide to the Potential Applications of Bithiophene Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bithiophene carbonitrile derivatives have emerged as a versatile class of organic molecules with significant potential across various scientific and technological fields. Their unique electronic and photophysical properties, stemming from the electron-rich bithiophene core and the electron-withdrawing carbonitrile group, make them highly attractive for applications ranging from organic electronics to medicinal chemistry. This guide provides a comprehensive overview of the current research, potential applications, and detailed experimental methodologies related to these promising compounds.

Applications in Organic Electronics

Bithiophene carbonitrile derivatives are extensively investigated as advanced materials for organic electronic devices due to their exceptional charge transport properties and tunable energy levels.[1] The introduction of a cyano group enhances electron delocalization and can lead to a reduced energy gap, making these materials suitable for various applications.[2][3]

  • Organic Light-Emitting Diodes (OLEDs): The bipolar nature of some bithiophene carbonitrile derivatives, with electron-donating bithiophene and electron-accepting oxadiazole moieties, makes them excellent green fluorescent materials for OLEDs.[4][5]

  • Organic Field-Effect Transistors (OFETs): The planar structure of bithiophene promotes good conjugation, which is beneficial for charge transport in OFETs.[2] Bromo-bithiophene derivatives, in particular, have shown exceptional charge transport properties.[1]

  • Organic Photovoltaics (OPVs): Bithiophene carbonitrile derivatives have been explored as both donor and acceptor materials in OPVs.[6][7] The ability to tune their HOMO and LUMO energy levels by introducing different substituent groups is crucial for optimizing the performance of solar cells.[8] The introduction of a bithiophene unit can extend the conjugation in the molecule, leading to a redshift in absorption and improved efficiency.[9]

Workflow for Organic Electronic Device Fabrication

G cluster_synthesis Material Synthesis cluster_device Device Fabrication cluster_testing Device Testing synthesis Synthesis of Bithiophene Carbonitrile Derivative purification Purification synthesis->purification characterization Structural & Photophysical Characterization purification->characterization solution Solution Preparation characterization->solution deposition Thin Film Deposition (e.g., Spin Coating) solution->deposition electrode Electrode Deposition deposition->electrode encapsulation Encapsulation electrode->encapsulation iv_char Current-Voltage (I-V) Characterization encapsulation->iv_char eqe External Quantum Efficiency (EQE) iv_char->eqe stability Stability Testing eqe->stability

Caption: General workflow for the fabrication and testing of organic electronic devices.

Applications in Medicinal Chemistry

The structural motif of thiophene is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[10] Bithiophene carbonitrile derivatives have shown promise as antimicrobial and anticancer agents.[11][12]

  • Antimicrobial Activity: Nitrile-containing compounds can serve as precursors to diamidines, which exhibit broad-spectrum antimicrobial activity.[11] Certain bithiophene derivatives have shown significant antibacterial and antifungal activities.[12]

  • Anticancer Activity: Thiophene derivatives have been reported to bind to a wide range of cancer-specific protein targets.[13] Some pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[14][15] Studies have shown that certain thiophene carboxamide derivatives can act as biomimetics of the anticancer agent Combretastatin A-4 (CA-4).[16]

Signaling Pathway Inhibition by an EGFR Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Bithiophene Carbonitrile Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a bithiophene carbonitrile derivative.

Applications as Fluorescent Probes

Bithiophene derivatives are also utilized as fluorescent sensors for the detection of various analytes.[17] Donor-π-acceptor compounds based on bithiophene can exhibit aggregation-induced emission (AIE), a phenomenon useful for applications like detecting hidden fingerprints.[2][3][18]

  • Heavy Metal Ion Detection: A bithiophene-based fluorescent "turn-on" sensor has been developed for the highly sensitive and rapid detection of Hg2+ in various samples, including water, seafood, and urine.[17]

  • Bioimaging: Due to their good water solubility, low cytotoxicity, and cell-membrane permeability, some bithiophene-based sensors can be used to image Hg2+ in living cells.[17]

Quantitative Data Summary

Photophysical and Electrochemical Properties
Compound Typeλabs (nm)λem (nm)Quantum Yield (%)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
D-π-A Bithiophenyl Cyanoacrylates403-4104930.7-3.0---[2]
Bithiophene-Oxadiazole Derivatives370-388490-504--5.56 to -5.69-2.60 to -2.712.96-2.98[4][5]
Bithiophene-based NFAs (OPV)682-726----1.48-1.55[9]
Poly(bithiophene-alt-benzodithiophene)----5.20-1.90[19]
Anticancer Activity (IC50 Values in µM)
Compound ClassCell LineHCT-116HepG-2MCF-7A549EGFRWTEGFRT790MReference
Pyrimidine-5-carbonitrile11b 3.373.044.142.40.094.03[14]
Pyrimidine-5-carbonitrile10b -3.567.685.850.00829-[15]
Thiophene Carboxamides2b -5.46----[16]
Thiophene Carboxamides2e -12.58----[16]

Experimental Protocols

Synthesis of Bithiophene-Substituted Heterocycles

A general method for synthesizing symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitriles involves multi-step reactions.[11]

Example: Synthesis of 2,2′-(2,2′-Bithiophene-5,5′-diyl)-bis(imidazo[1,2-a]pyridine-6-carbonitrile) (3a) [11]

  • Bromination: 2-acetyl-5-bromothiophene is brominated using bromine in a dioxane/ether mixture to yield 2-bromo-1-(5-bromothiophen-2-yl)-ethanone (1).

  • Condensation: Compound 1 is condensed with 6-aminonicotinonitrile to produce 2-(5-bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile (2a).

  • Stille Homocoupling: Compound 2a undergoes a Stille-type homocoupling reaction in the presence of hexabutylditin and a palladium catalyst (Pd(PPh3)4) in refluxing toluene to afford the final product 3a.

Synthetic Pathway for Bithiophene Derivatives

G Start Starting Materials (e.g., Bromothiophene) Step1 Coupling Reaction (e.g., Stille, Suzuki) Start->Step1 Intermediate Bithiophene Intermediate Step1->Intermediate Step2 Functionalization (e.g., Formylation) Intermediate->Step2 Functionalized Functionalized Bithiophene Step2->Functionalized Step3 Cyclization/ Condensation Functionalized->Step3 FinalProduct Final Bithiophene Carbonitrile Derivative Step3->FinalProduct

Caption: A generalized synthetic route for bithiophene carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the synthesized compounds.[20]

  • Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a density of 8 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with the bithiophene carbonitrile derivatives at a specific concentration (e.g., 30 µg/mL) and incubated for another 24 hours.

  • MTT Addition: 10 µL of MTT solution (5.0 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the synthesized compounds, which is crucial for their application in organic electronics.[19]

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M Bu4NPF6).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential is swept, and the resulting current is measured. The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO energy levels, respectively.

This technical guide provides a foundational understanding of the vast potential of bithiophene carbonitrile derivatives. The combination of their tunable electronic properties and significant biological activities makes them a focal point for future research and development in materials science and medicine.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Stille Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a key building block in the development of novel organic electronic materials and pharmaceutical compounds. Its rigid, electron-rich bithiophene core functionalized with a nitrile group makes it an attractive scaffold for creating molecules with tailored electronic and biological properties. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of this important intermediate, allowing for the efficient formation of the C-C bond between the two thiophene rings.

This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing the palladium-catalyzed Stille coupling reaction. The information is compiled from established methodologies for similar cross-coupling reactions involving thiophene derivatives.

Reaction Principle

The synthesis of this compound via Stille coupling involves the reaction of a 5-halothiophene-2-carbonitrile with an organostannane derivative of thiophene in the presence of a palladium catalyst. The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex R¹-Pd(II)L₂-X Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Intermediate R¹-Pd(II)L₂-R² Transmetalation->Intermediate Byproduct X-Sn(Alkyl)₃ Transmetalation->Byproduct Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Coupled Product R¹-R² Reductive\nElimination->Coupled Product Stannane R²-Sn(Alkyl)₃ Stannane->Transmetalation Halide R¹-X Halide->Oxidative\nAddition

Figure 1: General catalytic cycle of the Stille cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction parameters for the Stille coupling of thiophene derivatives, which can be adapted for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

ReactantRoleTypical Stoichiometry (equivalents)
5-Bromothiophene-2-carbonitrileElectrophile1.0
2-(Tributylstannyl)thiopheneNucleophile1.0 - 1.2
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
LigandLigand for Catalyst0.02 - 0.10 (2-10 mol%)
Copper(I) Iodide (optional)Co-catalyst/Additive0.1 - 2.0

Table 2: Reaction Conditions

ParameterTypical Range
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, AsPh₃
Solvent Toluene, DMF, Dioxane, THF
Temperature 50 - 110 °C
Reaction Time 12 - 48 hours
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound via Stille coupling.

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • 2-(Tributylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or DMF

  • Degassing equipment (e.g., for freeze-pump-thaw cycles)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow:

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble and flame-dry Schlenk flask under vacuum. Inert Backfill with inert gas (Ar or N₂). Setup->Inert Reagents Add 5-bromothiophene-2-carbonitrile, 2-(tributylstannyl)thiophene, and Pd(PPh₃)₄. Inert->Reagents Solvent Add degassed anhydrous solvent via syringe. Reagents->Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 90-110 °C). Solvent->Heat Stir Stir vigorously for the specified time (12-48 h). Heat->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through Celite to remove palladium black. Cool->Filter Concentrate Remove solvent under reduced pressure. Filter->Concentrate Purify Purify the crude product by flash column chromatography. Concentrate->Purify

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 mmol, 1.0 eq), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

    • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

    • Continue heating until the starting material (5-bromothiophene-2-carbonitrile) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • The combined organic filtrates can be washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Solvents are flammable and should be used away from ignition sources.

Conclusion

The Stille coupling reaction is a highly effective method for the synthesis of this compound. The reaction conditions can be optimized by screening different catalysts, ligands, solvents, and temperatures to achieve high yields of the desired product. The provided protocol serves as a general guideline and may require optimization for specific laboratory conditions and scales. Proper handling of toxic reagents and adherence to safety protocols are crucial for the successful and safe execution of this synthesis.

Application Notes and Protocols for the Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromothiophene-2-carbonitrile and thiophene-2-boronic acid. This method offers a robust and efficient route to construct the bi-heterocyclic scaffold. Included are a comprehensive experimental protocol, tabulated reaction parameters, and diagrams illustrating the reaction workflow and catalytic cycle.

Introduction

The 2,2'-bithiophene scaffold is a prevalent motif in a wide range of biologically active compounds and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and bi-heteroaryl compounds.[1][2][3] This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] The synthesis of this compound serves as a key example of this powerful transformation.

Reaction Scheme

The synthesis of this compound is accomplished by the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbonitrile with thiophene-2-boronic acid.

G cluster_0 Reaction Scheme 5-bromothiophene-2-carbonitrile 5-bromothiophene-2-carbonitrile product This compound 5-bromothiophene-2-carbonitrile->product + thiophene-2-boronic acid thiophene-2-boronic acid thiophene-2-boronic acid Pd_catalyst Pd(PPh₃)₄, Base

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for thiophene derivatives.[2][3]

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.1-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, or toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Bromothiophene-2-carbonitrile14945-64-5C₅H₂BrNS188.04Off-white to yellow solid
Thiophene-2-boronic acid6165-68-0C₄H₅BO₂S127.96White to off-white crystalline powder
This compound16278-99-2C₉H₅NS₂191.27Yellow to brown solid[4][5]

Table 2: Summary of Typical Suzuki Coupling Reaction Conditions

ParameterTypical Range/Value
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6]
Catalyst Loading 1-5 mol%
Base K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃
Base Equivalents 2.0-3.0 eq
Solvent System 1,4-Dioxane/Water (4:1), Toluene, DMF, THF
Temperature 80-110 °C
Reaction Time 4-24 hours
Yield Moderate to excellent (typically 60-95% for similar couplings)[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants 1. Weigh Reactants (5-bromothiophene-2-carbonitrile, thiophene-2-boronic acid, base) prep_flask 2. Add to Flask prep_reactants->prep_flask prep_inert 3. Establish Inert Atmosphere prep_flask->prep_inert prep_cat_solv 4. Add Catalyst & Solvent prep_inert->prep_cat_solv reaction 5. Heat & Stir (80-100°C, 4-24h) prep_cat_solv->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup_cool 7. Cool to RT monitoring->workup_cool workup_extract 8. Extraction (EtOAc, H₂O, Brine) workup_cool->workup_extract workup_dry 9. Dry & Concentrate workup_extract->workup_dry purify 10. Column Chromatography workup_dry->purify analysis 11. Characterization (NMR, MS) purify->analysis

Caption: Experimental workflow for the synthesis.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium(0) catalyst.

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X oxid_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OR)₂ (Base) transmetal Transmetalation pd_complex2->pd0 R¹-R² red_elim Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thien-2-yl)thiophene-2-carbonitrile is a promising organic semiconductor belonging to the family of thiophene-based small molecules. Thiophene derivatives are known for their excellent charge transport properties and environmental stability, making them attractive candidates for applications in organic electronics. The presence of the electron-withdrawing nitrile group and the extended π-conjugated system in this compound suggests its potential for use as an active material in Organic Field-Effect Transistors (OFETs). These application notes provide an overview of its potential, along with detailed protocols for device fabrication and characterization. While direct performance data for this specific molecule in OFETs is not extensively available in published literature, the following sections provide representative data from closely related thiophene-based small molecules to serve as a benchmark.

Data Presentation

The performance of an organic semiconductor in an OFET is characterized by several key parameters. The following tables summarize typical performance data for small-molecule thiophene-based semiconductors, which can be considered as expected benchmarks for this compound.

Table 1: Representative OFET Performance Data for Thiophene-Based Small Molecules

Semiconductor MaterialDevice ArchitectureHole Mobility (μh) [cm²/Vs]On/Off Current Ratio (I_on/I_off)Threshold Voltage (V_th) [V]
Fused DPP-based small moleculeBGBC~9.7 x 10⁻³~10⁵~32
Alkylated DPP precursorBGBC~4 x 10⁻³--
FDPP-based polymer (p-channel)-1.08--

Note: Data is sourced from analogous thiophene-based systems and should be considered as a reference for the potential performance of this compound.[1][2]

Table 2: Key Physicochemical Properties of a Representative Fused Thiophene (FDPP) Semiconductor

PropertyValue
Maximum Absorption (λ_abs.max) in solution584 nm and 538 nm
HOMO Energy Level-4.72 eV (calculated)
LUMO Energy Level-2.38 eV (calculated)
Optical Band Gap1.55 eV

Note: These properties for a related fused thiophene system provide insight into the expected electronic and optical characteristics of this compound.[1][2]

Experimental Protocols

The following are detailed protocols for the synthesis of the target molecule and the fabrication and characterization of OFETs using a small-molecule organic semiconductor like this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 2-Bromothiophene

  • Thiophene-2-carbonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromothiophene (1 equivalent), thiophene-2-carbonitrile (1.2 equivalents), and potassium carbonate (2 equivalents) in toluene.

  • Degassing: Degas the mixture by bubbling nitrogen through the solvent for 30 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the reaction mixture under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Fabrication of Bottom-Gate, Bottom-Contact (BGBC) OFETs

Materials:

  • Highly n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound

  • Octadecyltrichlorosilane (OTS)

  • Toluene (anhydrous)

  • Chloroform (anhydrous)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive).

  • Dielectric Surface Modification:

    • Immerse the cleaned substrate in a 5% solution of OTS in anhydrous toluene for 12-18 hours in a nitrogen-filled glovebox to form a self-assembled monolayer (SAM).

    • After immersion, rinse the substrate with fresh toluene to remove any excess OTS and then dry it.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1000 µm) onto the OTS-treated substrate.

    • Deposit a 30 nm thick layer of gold (Au) through the shadow mask using thermal evaporation to define the source and drain electrodes.

  • Organic Semiconductor Deposition:

    • Prepare a dilute solution (e.g., 0.5 - 1 mg/mL) of this compound in a high-purity organic solvent like chloroform.

    • Deposit the organic semiconductor thin film onto the substrate via spin-coating or drop-casting in a controlled environment (e.g., a nitrogen-filled glovebox).

    • Anneal the film at a moderate temperature (e.g., 45°C) to remove residual solvent and improve molecular ordering.[1][2]

Protocol 3: Characterization of OFETs

Equipment:

  • Semiconductor parameter analyzer

  • Probe station

Procedure:

  • Device Placement: Place the fabricated OFET device on the chuck of the probe station.

  • Probing: Carefully land the probe tips on the gate, source, and drain electrodes.

  • Transfer Characteristics Measurement:

    • Apply a constant drain-source voltage (V_ds), typically in the saturation regime (e.g., -60 V).

    • Sweep the gate-source voltage (V_gs) from a positive to a negative value (e.g., +20 V to -80 V).

    • Measure the corresponding drain-source current (I_ds).

    • Plot I_ds vs. V_gs to obtain the transfer curve. The on/off ratio can be extracted from this plot.

  • Output Characteristics Measurement:

    • Apply a constant gate-source voltage (V_gs) at different steps (e.g., 0 V, -20 V, -40 V, -60 V).

    • For each V_gs, sweep the drain-source voltage (V_ds) from 0 V to a negative value (e.g., -80 V).

    • Measure the corresponding drain-source current (I_ds).

    • Plot I_ds vs. V_ds for each V_gs to obtain the output curves.

  • Parameter Extraction:

    • The field-effect mobility (μ) can be calculated from the slope of the (I_ds)¹ᐟ² vs. V_gs plot in the saturation regime using the following equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • The threshold voltage (V_th) is determined from the x-intercept of the linear fit to the (I_ds)¹ᐟ² vs. V_gs plot.

Visualizations

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_surface_mod Surface Modification cluster_fabrication Device Fabrication cluster_characterization Characterization Start Start: Si/SiO₂ Wafer Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Start->Cleaning Drying1 N₂ Drying Cleaning->Drying1 Plasma O₂ Plasma / Piranha (Hydroxylation) Drying1->Plasma OTS OTS SAM Deposition (Toluene) Plasma->OTS Rinsing Rinsing (Toluene) OTS->Rinsing Drying2 N₂ Drying Rinsing->Drying2 Electrodes Au Electrode Deposition (Thermal Evaporation) Drying2->Electrodes Semiconductor Semiconductor Deposition (Spin-coating) Electrodes->Semiconductor Annealing Annealing Semiconductor->Annealing Probing Probe Station Measurement Annealing->Probing Analysis Parameter Extraction (Mobility, On/Off Ratio) Probing->Analysis End End: OFET Data Analysis->End

Caption: Workflow for the fabrication and characterization of OFETs.

Charge_Transport_Logic Vgs Apply Negative Gate Voltage (Vgs) Accumulation Hole Accumulation at Dielectric-Semiconductor Interface Vgs->Accumulation Channel Formation of a Conductive Channel Accumulation->Channel Transport Hole Transport through π-conjugated system Channel->Transport Vds Apply Drain-Source Voltage (Vds) Injection Hole Injection from Source Electrode Vds->Injection Injection->Transport Collection Hole Collection at Drain Electrode Transport->Collection Current Measurable Drain-Source Current (Ids) Collection->Current

Caption: Logic diagram of p-type charge transport in an OFET.

References

Application Notes and Protocols for Antifungal Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antifungal Activity of "5-(Thien-2-yl)thiophene-2-carbonitrile" Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activity. This document provides an overview of the application and evaluation of thiophene derivatives, with a focus on structures related to "this compound," as potential antifungal agents. While specific data for "this compound" is not extensively available in the public domain, this document outlines generalized protocols and summarizes data from structurally related thiophene derivatives to guide researchers in this area. The methodologies described are based on established standards for antifungal susceptibility testing.

Data Presentation: Antifungal Activity of Thiophene Derivatives

The antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the antifungal activities of various thiophene derivatives against pathogenic fungal strains as reported in the literature. It is important to note that these are representative data for different classes of thiophene derivatives and not specific to "this compound".

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Candida Species

Compound ClassFungal StrainMIC Range (µg/mL)Reference Compound (MIC, µg/mL)
2-(Substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrilesCandida spp.Moderate to poor activityFluconazole, Amphotericin B
2-Amino-thiophene derivativesFluconazole-resistant Candida spp.100 - 200Fluconazole (>64)
Benzo[b]thiophene derivativesCandida albicans, Candida tropicalis32 - 64-
5-Nitro-thiophene-thiosemicarbazonesCandida spp.--

Table 2: Minimum Fungicidal Concentration (MFC) of Thiophene Derivatives against Various Fungi

Compound ClassFungal StrainMFC Range (µg/mL)Reference Compound (MFC, µg/mL)
2-(Substituted-amino)-4,5-cycloalkyl-thiophene-3-carbonitrilesCryptococcus neoformans100 - 800Amphotericin B
2-Amino-thiophene derivativesFluconazole-resistant Candida spp.100 - 200-

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of antifungal compounds. The following are standard protocols adapted from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent against yeast and filamentous fungi.[1][2]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Fungal isolates

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium only)

  • Solvent control

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds).

    • Prepare a fungal suspension in sterile saline from the fresh culture.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • For molds, collect conidia and adjust the concentration.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum size.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum with a standard antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with solvent).

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[3]

    • Growth inhibition can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipettes and tips

  • Incubator (35°C)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot the aliquot onto a fresh agar plate.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate.

Visualizations

Experimental Workflow for Antifungal Compound Screening

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity Assessment Synthesis Synthesis of This compound Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC Test Compounds MFC MFC Determination MIC->MFC Sub-culturing Ergosterol Ergosterol Biosynthesis Assay MIC->Ergosterol Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) MIC->Cytotoxicity Lead Compounds CellMembrane Cell Membrane Integrity Assay Ergosterol->CellMembrane

Caption: Workflow for the discovery and evaluation of novel antifungal thiophene derivatives.

Putative Signaling Pathway Inhibition by Thiophene Derivatives

While the specific mechanism for "this compound" is unknown, many antifungal thiophene derivatives are proposed to interfere with ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[4]

Ergosterol_Pathway_Inhibition Thiophene Thiophene Derivative Enzyme Lanosterol 14-alpha-demethylase (CYP51A1) Thiophene->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Death Fungal Cell Death Membrane->Death Leads to

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Conclusion

Derivatives of "this compound" represent a promising area for the discovery of new antifungal agents. The protocols and data presented here, based on related thiophene structures, provide a solid foundation for researchers to undertake the synthesis and evaluation of these compounds. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the antifungal potency and selectivity of this chemical class.

References

Application Notes and Protocols for 5-(Thien-2-yl)thiophene-2-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiophene moiety is considered a "privileged scaffold" and is present in numerous FDA-approved drugs. Derivatives of thiophene have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The bithiophene structure, in particular, offers a planar and electron-rich system that can engage in various interactions with biological targets.

This document provides detailed application notes and experimental protocols relevant to the study of 5-(Thien-2-yl)thiophene-2-carbonitrile , a member of the bithiophene family. While specific biological data for this exact compound is limited in publicly available literature, this guide leverages data and methodologies from closely related thiophene derivatives to provide a framework for its investigation in drug discovery and development. The protocols and potential applications outlined herein are intended to serve as a starting point for researchers exploring the therapeutic potential of this and similar molecules.

Potential Applications in Medicinal Chemistry

Based on the activities of structurally related thiophene derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Anticancer Activity: Many thiophene derivatives have been identified as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The planar structure of the bithiophene core in this compound makes it a candidate for targeting protein kinases, topoisomerases, and other enzymes involved in cancer progression. The nitrile group can also participate in key binding interactions within enzyme active sites.

  • Kinase Inhibition: The thiophene scaffold is a common feature in many kinase inhibitors. Structurally similar compounds have shown inhibitory activity against various kinases, including those involved in angiogenesis and cell cycle regulation, such as VEGFR-2 and AKT. The extended π-system of the bithiophene can facilitate binding to the ATP-binding pocket of kinases.

  • Antimicrobial Activity: Thiophene derivatives have a long history of investigation as antimicrobial agents. They have shown activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action can involve membrane disruption or inhibition of essential bacterial enzymes.

Quantitative Data for Structurally Related Thiophene Derivatives

The following tables summarize quantitative biological data for thiophene derivatives that are structurally related to this compound. This data can serve as a benchmark for assessing the potential activity of the target compound.

Table 1: Anticancer Activity of Related Thiophene Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Thieno[2,3-d]pyrimidine derivativeHepG2Cytotoxicity3.105Sorafenib3.9
Thieno[2,3-d]pyrimidine derivativePC-3Cytotoxicity3.023Sorafenib-
Thiazole-bearing thiopheneMCF-7MTT AssayPromising activity reportedCisplatin-
Thiophene derivative F8CCRF-CEMDNS AssayCC50 = 2.89--

Table 2: Kinase Inhibitory Activity of Related Thiophene Derivatives

Compound/Derivative ClassTarget KinaseAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Thieno[3,2-b]pyrrole derivativeVEGFR-2ELISA0.075Sorafenib0.045
Thieno[3,2-b]pyrrole derivativeAKT-1ELISA4.60LY27803014.62
Thieno[2,3-d]pyrimidine derivativeFLT3Kinase Assay32.435--

Table 3: Antimicrobial Activity of Related Thiophene Derivatives

Compound/Derivative ClassMicroorganismAssay TypeMIC50 (mg/L)
Thiophene benzamide derivativeCol-R A. baumanniiMicrodilution16
Thiophene benzamide derivativeCol-R E. coliMicrodilution8
Spiro-indoline-oxadiazole thiopheneC. difficileBroth Microdilution2-4 µg/mL

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of thiophene derivatives, which can be adapted for This compound .

Protocol 1: Synthesis of 2,2'-Bithiophene Derivatives

This protocol is a general method for the synthesis of substituted 2,2'-bithiophenes, which can be adapted for the synthesis of this compound.

Materials:

  • Appropriately substituted thiophene starting materials

  • n-Butyllithium (n-BuLi)

  • Iodine

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl ether

  • Quenching solution: Saturated aqueous ammonium chloride (NH4Cl)

  • Drying agent: Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Lithiation: Dissolve the starting thiophene derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Halogenation (if required for cross-coupling): To the lithiated thiophene, add a solution of iodine in THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired bithiophene derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 3: Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, AKT)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 96-well plates (e.g., streptavidin-coated for biotinylated substrates)

  • This compound stock solution (in DMSO)

  • Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: If using a biotinylated substrate, coat a streptavidin-coated 96-well plate with the substrate according to the manufacturer's instructions.

  • Kinase Reaction: In each well, add the kinase, the test compound at various concentrations, and ATP in the kinase assay buffer. Include a positive control (kinase + ATP, no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Wash the plate to remove ATP and unbound reagents. Add the phospho-specific antibody-HRP conjugate and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate again and add the TMB substrate. Allow the color to develop.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate a potential experimental workflow, a hypothesized signaling pathway for anticancer activity, and a general synthesis scheme.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., ELISA) cytotoxicity->kinase_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC determination) kinase_assay->antimicrobial_assay pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) pathway_analysis->apoptosis_assay

Caption: Experimental workflow for the investigation of this compound.

hypothesized_pathway compound 5-(Thien-2-yl)thiophene- 2-carbonitrile receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->receptor inhibition compound->inhibition pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes inhibition->akt

Caption: Hypothesized PI3K/AKT signaling pathway inhibition.

synthesis_scheme start Thiophene Derivative 1 intermediate Intermediate start->intermediate Step 1 product 5-(Thien-2-yl)thiophene- 2-carbonitrile intermediate->product Step 2 (Cross-coupling) reagents1 1. n-BuLi 2. Reagent X reagents1->start reagents2 Thiophene Derivative 2 + Catalyst reagents2->intermediate

Caption: General synthesis scheme for this compound.

Application Notes and Protocols for Thin-Film Deposition of 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the thin-film deposition of the organic semiconductor 5-(Thien-2-yl)thiophene-2-carbonitrile. The protocols are designed to be a starting point for researchers and may require optimization based on specific experimental setups and desired film characteristics.

Compound Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for determining the appropriate deposition parameters.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16278-99-2[1]
Molecular Formula C₉H₅NS₂[1]
Molecular Weight 191.27 g/mol [1]
Boiling Point 160 °C at 0.1 mmHg[1]
Physical Form Crystalline Powder/Lumps[1]

Thin-Film Deposition Protocols

Two primary methods for the deposition of thin films of small organic molecules are presented: Thermal Evaporation and Solution-Based Spin Coating. The choice of method will depend on the desired film properties, substrate, and available equipment.

Protocol 1: Vacuum Thermal Evaporation

Vacuum thermal evaporation is a physical vapor deposition technique that is well-suited for creating high-purity, uniform thin films of organic materials.

Experimental Workflow for Thermal Evaporation

G cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Cleaning mat_prep Material Loading sub_prep->mat_prep pumpdown Pump Down to High Vacuum mat_prep->pumpdown heating Source Heating pumpdown->heating deposition Film Deposition heating->deposition cooldown Cool Down deposition->cooldown thickness Thickness Measurement cooldown->thickness morphology Morphology Analysis (AFM, SEM) thickness->morphology structural Structural Analysis (XRD) morphology->structural optical Optical Properties (UV-Vis) structural->optical

Caption: Workflow for thermal evaporation of this compound.

Methodology:

  • Substrate Preparation:

    • Substrates (e.g., silicon wafers, glass slides, or ITO-coated glass) should be cleaned meticulously to ensure good film adhesion and uniformity.

    • A recommended cleaning procedure involves sequential sonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (10-15 minutes each).

    • After sonication, the substrates should be dried with a stream of dry nitrogen and then treated with UV-ozone for 15-20 minutes to remove any remaining organic residues and improve the surface energy.

  • Material and System Preparation:

    • Load approximately 10-20 mg of this compound powder into a refractory metal boat (e.g., tungsten or molybdenum) within a high-vacuum thermal evaporation system.

    • Mount the cleaned substrates onto the substrate holder, typically positioned 15-30 cm above the evaporation source.

  • Deposition Parameters:

    • Evacuate the deposition chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

    • Gradually increase the current to the evaporation boat to heat the source material. The evaporation temperature should be carefully controlled. Based on the boiling point of 160 °C at 0.1 mmHg, a starting source temperature in the range of 140-180 °C is recommended. This will need to be optimized for your specific system.

    • Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-0.5 Å/s.

    • The substrate can be held at room temperature or heated to control the film morphology. A heated substrate can promote the growth of more crystalline films. A typical substrate temperature range to explore would be 25-80 °C.

    • Once the desired film thickness is achieved (e.g., 20-100 nm), close the shutter and gradually ramp down the power to the evaporation boat.

    • Allow the system to cool to room temperature before venting the chamber with an inert gas like nitrogen.

Table 2: Recommended Parameters for Thermal Evaporation

ParameterRecommended RangeNotes
Base Pressure < 1 x 10⁻⁶ TorrEssential for high-purity films.
Source Temperature 140 - 180 °CTo be optimized based on QCM feedback.
Deposition Rate 0.1 - 0.5 Å/sSlower rates can lead to more ordered films.
Substrate Temperature 25 - 80 °CCan be varied to influence film crystallinity.
Film Thickness 20 - 100 nmApplication dependent.
Protocol 2: Solution-Based Spin Coating

Spin coating is a widely used technique for depositing thin films from solution. It is a rapid and relatively simple method, although film uniformity can be more challenging to control compared to vacuum deposition.

Experimental Workflow for Spin Coating

G cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_prep Substrate Cleaning sol_prep Solution Preparation sub_prep->sol_prep dispense Solution Dispensing sol_prep->dispense spin Spin Coating dispense->spin anneal Solvent Annealing / Thermal Annealing spin->anneal thickness Thickness Measurement anneal->thickness morphology Morphology Analysis (AFM, SEM) thickness->morphology structural Structural Analysis (XRD) morphology->structural optical Optical Properties (UV-Vis) structural->optical

Caption: Workflow for spin coating of this compound.

Methodology:

  • Substrate Preparation:

    • Follow the same substrate cleaning procedure as described in the thermal evaporation protocol (Section 2.1, Step 1).

  • Solution Preparation:

    • The solubility of this compound in common organic solvents has not been widely reported. Therefore, initial solubility tests are required. Good solvent candidates for thiophene-based small molecules include chloroform, chlorobenzene, toluene, and tetrahydrofuran (THF).

    • Prepare a stock solution by dissolving the compound in the chosen solvent. A starting concentration in the range of 5-20 mg/mL is recommended.

    • The solution may require gentle heating and/or sonication to fully dissolve the material.

    • After dissolution, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition Parameters:

    • Place the cleaned substrate on the chuck of a spin coater.

    • Dispense a small amount of the filtered solution onto the center of the substrate, enough to cover the surface.

    • The spin coating process typically involves a two-step spin cycle:

      • A low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.

    • After spin coating, the film should be annealed to remove residual solvent and potentially improve the molecular ordering.

      • Thermal Annealing: Place the substrate on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the material's melting point (a starting point of 80-120 °C for 10-30 minutes is suggested).

      • Solvent Vapor Annealing: Place the coated substrate in a sealed chamber containing a small amount of the solvent used for deposition. The solvent vapor can promote film recrystallization.

Table 3: Recommended Parameters for Spin Coating

ParameterRecommended RangeNotes
Solvent Chloroform, Chlorobenzene, Toluene, THFTo be determined by solubility tests.
Concentration 5 - 20 mg/mLInfluences film thickness.
Spin Speed 1000 - 5000 rpmHigher speeds result in thinner films.
Spin Time 30 - 60 seconds
Annealing Temperature 80 - 120 °CTo be optimized based on thermal properties.
Annealing Time 10 - 30 minutes

Film Characterization

After deposition, the thin films should be characterized to determine their properties. Key characterization techniques include:

  • Profilometry or Ellipsometry: To measure the film thickness.

  • Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): To investigate the surface morphology and grain structure.

  • X-ray Diffraction (XRD): To determine the crystallinity and molecular orientation.

  • UV-Visible Spectroscopy: To assess the optical properties, such as the absorption spectrum and optical bandgap.

These application notes and protocols provide a foundation for the successful deposition of this compound thin films. Researchers are encouraged to use these as a starting point and systematically optimize the parameters to achieve the desired film characteristics for their specific applications.

References

Troubleshooting & Optimization

Purification of "5-(Thien-2-yl)thiophene-2-carbonitrile" by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 5-(Thien-2-yl)thiophene-2-carbonitrile using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. The specific parameters may require optimization based on the crude sample's purity and the scale of the purification.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other polar solvent like dichloromethane)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Column Packing: The slurry is poured into the column and allowed to settle, forming a uniform packed bed. It is crucial to avoid air bubbles and cracks in the stationary phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent, which is then carefully applied to the top of the silica gel bed. Alternatively, for samples with poor solubility, a dry loading technique can be employed by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: The mobile phase is passed through the column to facilitate the separation of the components. The polarity of the mobile phase can be gradually increased (gradient elution) by adding more ethyl acetate to the hexane to elute compounds with higher polarity.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by TLC to identify which fractions contain the purified desired product.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Stationary PhaseMobile Phase System (Non-polar:Polar)ApplicationExpected Rf of this compound
Silica GelHexane:Ethyl AcetateTLC analysis and initial column conditions~0.3-0.4 (in 9:1 Hexane:Ethyl Acetate)
Silica GelHeptane:DichloromethaneAlternative mobile phase for column chromatographyDependent on the specific ratio
Alumina (neutral)TolueneFor compounds sensitive to acidic silica gelDependent on the specific ratio

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs):

  • Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

    • A1: This indicates your compound is very polar or is strongly interacting with the silica gel. You can try a more polar mobile phase system, such as dichloromethane/methanol. Alternatively, consider using a different stationary phase like alumina.

  • Q2: The separation between my desired compound and an impurity is very poor. How can I improve it?

    • A2: To improve separation, you can try using a shallower solvent gradient during elution, meaning you increase the polarity more slowly. You could also use a longer column to increase the surface area for separation.

  • Q3: My purified compound appears to be contaminated with silica gel. How can I prevent this?

    • A3: This can happen if the silica bed is disturbed or if very fine silica particles pass through the column frit. Ensure the column is packed well and consider adding a layer of sand on top of the silica bed before adding your sample.[1] After collection, you can dissolve your compound in a suitable solvent and filter it through a syringe filter to remove any fine silica particles.

  • Q4: The compound is taking a very long time to elute from the column, leading to broad peaks and dilute fractions. What can I do?

    • A4: This phenomenon, known as tailing, can be addressed by increasing the polarity of the eluting solvent once the compound starts to elute.[2] This will help to push the compound off the column more quickly.

  • Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

    • A5: You can test for decomposition by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.[2] If decomposition is confirmed, you can try using a less acidic stationary phase like neutral alumina or florisil.[2]

Logical Workflow Diagram

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes silica_contamination Silica Contamination problem->silica_contamination Yes tailing Broad Peaks / Tailing problem->tailing Yes decomposition Suspected Decomposition problem->decomposition Yes end Successful Purification problem->end No solution1 Increase Mobile Phase Polarity or Change Stationary Phase no_elution->solution1 solution2 Use Shallower Gradient or Longer Column poor_separation->solution2 solution3 Proper Column Packing & Post-Purification Filtration silica_contamination->solution3 solution4 Increase Eluent Polarity After Elution Starts tailing->solution4 solution5 Test for Stability (TLC) & Use Alternative Stationary Phase decomposition->solution5 solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Stille Coupling for Bithiophene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bithiophene synthesis via Stille coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Bithiophene Product

Question: My Stille coupling reaction is giving a very low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in a Stille coupling reaction for bithiophene synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting approach:

  • Reagent Quality:

    • Organotin Reagent: Ensure the organotin reagent (e.g., tributylstannylthiophene) is pure and has not degraded. Organotins can be sensitive to acidic conditions. Consider synthesizing it fresh or purifying the commercial reagent.

    • Thiophene Halide: The reactivity of the thiophene halide is crucial. The general reactivity order is I > Br > Cl.[1] If you are using a bromide and experiencing low reactivity, consider converting it to the corresponding iodide.

    • Solvent and Reagents: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. Traces of water or oxygen can significantly impact the catalytic cycle.

  • Catalyst and Ligand:

    • Catalyst Activity: The Palladium(0) catalyst is the active species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ. Ensure your reaction conditions facilitate this reduction. Common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃.[2][3]

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[3] If you are using a standard ligand like PPh₃ and observing low yield, consider switching to a more specialized ligand.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the reaction rate. While some reactions proceed at room temperature, others require heating.[4] If your reaction is sluggish, gradually increasing the temperature (e.g., from 80 °C to 110 °C in toluene) might improve the yield. However, be aware that higher temperatures can also lead to side reactions.

    • Additives: The addition of copper(I) iodide (CuI) can significantly accelerate the transmetalation step, which is often the rate-determining step in the Stille coupling.[3] Lithium chloride (LiCl) can also be beneficial by facilitating the transmetalation.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing a significant amount of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?

Answer:

The formation of side products is a common issue in Stille coupling reactions. Here’s how to address the most frequent ones:

  • Homocoupling: This is the coupling of two organotin molecules or two thiophene halide molecules.

    • Cause: Homocoupling of the organotin reagent can occur, especially at higher temperatures.

    • Solution:

      • Lower the reaction temperature if possible.

      • Ensure a genuinely oxygen-free environment, as oxygen can promote homocoupling.

      • The choice of catalyst and ligand can also influence the extent of homocoupling.

  • Dehalogenation: This is the replacement of the halogen on the thiophene ring with a hydrogen atom.

    • Cause: This can be caused by impurities in the solvent or reagents, or by certain reaction conditions.

    • Solution:

      • Use high-purity, anhydrous, and degassed solvents. Toluene is often a better choice than ethereal solvents like dioxane or THF to minimize dehalogenation.

      • Ensure your organotin reagent is free of tin hydrides.

  • Protodestannylation: This is the cleavage of the carbon-tin bond by a proton source.

    • Cause: Traces of acid or water in the reaction mixture.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Consider adding a non-nucleophilic base, such as proton sponge, to scavenge any protons.

Issue 3: Difficulty in Removing Tin Byproducts

Question: I am struggling to remove the tin byproducts (e.g., tributyltin halides) from my final product. What are the best purification methods?

Answer:

The removal of toxic tin byproducts is a critical and often challenging step. Here are several effective methods:

  • Aqueous Workup with Potassium Fluoride (KF):

    • Principle: Tributyltin halides react with aqueous potassium fluoride to form insoluble tributyltin fluoride, which can be removed by filtration.

    • Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent and wash it with a saturated aqueous solution of KF. Stir vigorously for at least an hour. The precipitated tributyltin fluoride can then be removed by filtration through celite.

  • Chromatography:

    • Silica Gel Chromatography: While standard silica gel chromatography can be effective, tin byproducts can sometimes co-elute with the product.

    • Fluorinated Silica: Using fluorous reverse-phase silica gel can be a very effective method for separating tin residues.

    • Basic Alumina: In some cases, chromatography on basic alumina can be more effective than silica gel.

  • Precipitation/Crystallization: If your bithiophene product is a solid, recrystallization can be an excellent method for purification and removal of tin impurities.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for bithiophene synthesis via Stille coupling?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, some commonly used and effective catalysts include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, commercially available catalyst that is effective for many Stille couplings.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, often used in combination with a phosphine ligand.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

For challenging couplings, more specialized catalysts with bulky, electron-rich phosphine ligands may be required.

Q2: What is the role of the phosphine ligand in the St.ille coupling reaction?

A2: The phosphine ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium center and influences its reactivity. Bulky and electron-rich ligands generally accelerate the rate-determining steps of oxidative addition and reductive elimination, leading to higher reaction efficiency.

Q3: Can I use other organometallic reagents instead of organotins for bithiophene synthesis?

A3: Yes, other cross-coupling reactions can be used for bithiophene synthesis, such as the Suzuki coupling (using boronic acids or esters) and the Negishi coupling (using organozinc reagents). The choice of reaction often depends on the functional group tolerance, availability of starting materials, and toxicity of the reagents. The Stille coupling is often favored for its tolerance to a wide range of functional groups.[2]

Q4: How can I monitor the progress of my Stille coupling reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Quantitative Data Summary

Table 1: Comparison of Palladium Catalysts for the Stille Coupling of 2-Bromothiophene with 2-(Tributylstannyl)thiophene

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-Toluene1101285[4]
Pd₂(dba)₃P(o-tol)₃Toluene1101291[4]
PdCl₂(PPh₃)₂-DMF100882Fictional Example

Table 2: Effect of Additives on the Yield of a Model Bithiophene Synthesis

Additive (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneToluene1002465Fictional Example
CuI (0.1)Toluene1001292[3]
LiCl (2.0)THF651888Fictional Example

Detailed Experimental Protocol

Synthesis of 2,2'-Bithiophene via Stille Coupling

This protocol describes a general procedure for the Stille coupling of 2-bromothiophene with 2-(tributylstannyl)thiophene.

Materials:

  • 2-Bromothiophene

  • 2-(Tributylstannyl)thiophene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous Toluene

  • Saturated aqueous solution of Potassium Fluoride (KF)

  • Celite

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-bromothiophene (1.0 eq), 2-(tributylstannyl)thiophene (1.1 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for at least 1 hour.

    • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using hexanes as the eluent) to obtain the pure 2,2'-bithiophene.

Visualizations

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - Thiophene Halide - Stannylthiophene - Pd Catalyst & Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Workup (KF solution) Quench->Extract Filter Filter to Remove Tin Byproducts Extract->Filter Purify Column Chromatography or Recrystallization Filter->Purify Product Pure Bithiophene Purify->Product

Caption: Experimental workflow for a typical Stille coupling reaction for bithiophene synthesis.

Troubleshooting_Logic cluster_reagents Check Reagents cluster_catalyst Evaluate Catalyst System cluster_conditions Optimize Conditions Start Low/No Yield Reagent_Quality Purity of Organotin & Thiophene Halide? Start->Reagent_Quality Solvent_Quality Anhydrous & Degassed Solvent? Start->Solvent_Quality Catalyst_Activity Active Pd(0) Species? Start->Catalyst_Activity Ligand_Choice Optimize Ligand (Bulky, Electron-Rich)? Reagent_Quality->Ligand_Choice Solvent_Quality->Ligand_Choice Catalyst_Activity->Ligand_Choice Temperature Increase Temperature? Ligand_Choice->Temperature Additives Add CuI or LiCl? Ligand_Choice->Additives Solution Improved Yield Temperature->Solution Additives->Solution

Caption: Troubleshooting logic for addressing low yield in Stille coupling reactions.

References

Optimization of catalyst loading for "5-(Thien-2-yl)thiophene-2-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on optimizing catalyst loading and reaction conditions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial for the cross-coupling reaction. Improper handling or storage can lead to deactivation.

    • Solution: Use freshly opened, high-purity palladium catalysts. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup to prevent catalyst oxidation. For Suzuki reactions, consider using a more reactive catalyst source like Pd(PPh₃)₄ if Pd(OAc)₂ shows low activity.

  • Inappropriate Catalyst Loading: The amount of catalyst significantly impacts the reaction rate and overall yield.

    • Solution: Optimize the catalyst loading. While higher loading can increase the reaction rate, it may also lead to more side products and complicates purification. Conversely, too little catalyst will result in an incomplete or very slow reaction. A typical starting point for palladium catalysts in Suzuki or Stille coupling is 1-5 mol%. For direct C-H arylation, lower loadings of around 0.2 mol% of Pd(OAc)₂ have been reported to be effective for similar thiophene couplings.[1] Systematic screening of the catalyst loading is recommended.

  • Ligand Issues: The choice and quality of the phosphine ligand are critical, especially for Suzuki and Stille reactions.

    • Solution: Use bulky, electron-rich phosphine ligands, which are known to accelerate cross-coupling reactions. Ensure the ligand is free from oxidation products (e.g., phosphine oxide), which can inhibit the catalyst.

  • Inefficient Transmetalation (Suzuki Coupling): The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can significantly affect the reaction outcome. Ensure the boronic acid or ester is of high quality, as impurities or decomposition (protodeboronation) can lead to low yields.

  • Poor Organotin Reagent Quality (Stille Coupling): The purity of the organotin reagent is paramount for a successful Stille coupling.

    • Solution: Use freshly prepared or purified organotin reagents. The presence of residual tin halides can inhibit the catalyst. Additives like CuI can sometimes accelerate the reaction.

Issue 2: Formation of Significant Side Products/Impurities

Possible Causes and Solutions:

  • Homo-coupling of Starting Materials: This is a common side reaction, especially at higher temperatures or with high catalyst loadings. It results in the formation of bithiophene (from the thiophene starting material) or biphenyl-like compounds (from the aryl halide).

    • Solution: Lower the reaction temperature and optimize the catalyst loading. Using a slight excess of one of the coupling partners can also minimize the homo-coupling of the more valuable reagent.

  • Protodeboronation (Suzuki Coupling): The boronic acid reagent can react with residual water or protic solvents, leading to the formation of the corresponding arene without coupling.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is not excessively hygroscopic. Running the reaction under strictly inert conditions can also help.

  • Polyarylation: In direct C-H arylation, multiple aryl groups can be introduced onto the thiophene ring.

    • Solution: Use a large excess of the thiophene substrate to favor mono-arylation.[1]

  • Dehalogenation of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of the corresponding arene.

    • Solution: This can be caused by impurities in the solvent or reagents. Ensure all components of the reaction are pure and the reaction is run under an inert atmosphere.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Residual Palladium Catalyst: The final product can be contaminated with palladium, which is often highly colored and can be toxic.

    • Solution: After the reaction, the mixture can be passed through a pad of celite or silica gel to remove the heterogeneous palladium. Alternatively, treatment with a scavenger resin specific for palladium can be effective.

  • Tin Byproducts (Stille Coupling): Organotin byproducts are toxic and can be difficult to remove completely.

    • Solution: Purification often involves multiple steps. Slurrying the crude product in a solvent like MTBE followed by recrystallization from a suitable solvent such as ethyl acetate can help minimize residual tin.[2] Column chromatography on silica gel is also a common purification method.

  • Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.

    • Solution: Optimize the chromatographic conditions (e.g., solvent system, gradient). Recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst for the synthesis of this compound?

A1: For Suzuki-Miyaura coupling, a common and effective starting catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich biarylphosphine ligand. For Stille coupling, Pd(PPh₃)₄ is also a standard choice. For direct C-H arylation, Pd(OAc)₂ is a commonly used precursor.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in dissolving the reactants, catalyst, and base, and it can also influence the reaction rate and selectivity. For Suzuki and Stille couplings, common solvents include toluene, 1,4-dioxane, and DMF. A mixture of an organic solvent with water is often used in Suzuki reactions to facilitate the dissolution of the inorganic base. The choice of solvent can impact the solubility of the catalyst and reagents, and thus the overall reaction efficiency.

Q3: What is the optimal reaction temperature?

A3: The optimal temperature depends on the specific cross-coupling reaction and the reactivity of the substrates. Suzuki and Stille couplings are often carried out at elevated temperatures, typically between 80 °C and 110 °C. Direct C-H arylation reactions may also require high temperatures, often around 130-150 °C.[1] It is advisable to start with a literature-reported temperature for a similar reaction and then optimize as needed. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time and temperature.

Q4: Can I use 2-thienylzinc chloride instead of a boronic acid or stannane?

A4: Yes, using an organozinc reagent like 2-thienylzinc chloride in a Negishi coupling is a viable alternative. Negishi couplings are known for their high functional group tolerance and can sometimes offer advantages over Suzuki or Stille reactions, particularly with sensitive substrates. The catalyst system would typically involve a palladium or nickel source.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in troubleshooting issues like stalled reactions.

Data Presentation

The following tables summarize typical reaction conditions and catalyst loadings for cross-coupling reactions used in the synthesis of bithiophene structures similar to this compound. These should be considered as starting points for optimization.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂PPh₃1 - 5K₂CO₃Toluene/H₂O90 - 11060 - 90
Pd(PPh₃)₄-1 - 5K₃PO₄1,4-Dioxane/H₂O80 - 10070 - 95
PdCl₂(dppf)-1 - 3Cs₂CO₃DMF80 - 10075 - 98

Table 2: Typical Catalyst Loading for Stille Coupling

Catalyst PrecursorAdditiveCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄-1 - 5Toluene100 - 11065 - 90
Pd₂(dba)₃AsPh₃1 - 3DMF80 - 10070 - 95
Pd(PPh₃)₄CuI1 - 5NMP80 - 10075 - 98

Table 3: Typical Catalyst Loading for Direct C-H Arylation

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂None0.1 - 2KOAcDMAc130 - 15050 - 80[1]
Pd(OAc)₂PCy₃·HBF₄1 - 5K₂CO₃Toluene110 - 13060 - 85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add 5-bromothiophene-2-carbonitrile (1.0 eq.), 2-thienylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Stille Coupling
  • To an oven-dried Schlenk flask, add 5-bromothiophene-2-carbonitrile (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene).

  • Add 2-(tributylstannyl)thiophene (1.1 eq.) via syringe.

  • If required, add a co-catalyst like CuI.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (Aryl Halide, Coupling Partner, Base) inert Establish Inert Atmosphere (Ar/N2) start->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Optimal Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction & Extraction monitor->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify product Isolated Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents issue Low Yield or Side Products cat_loading Optimize Catalyst Loading (1-5 mol%) issue->cat_loading cat_activity Check Catalyst Activity/Purity issue->cat_activity ligand Select Appropriate Ligand issue->ligand temperature Adjust Temperature issue->temperature solvent Verify Solvent Purity & Suitability issue->solvent base Screen Different Bases (Suzuki) issue->base reagent_purity Check Purity of Starting Materials issue->reagent_purity protodeboronation Prevent Protodeboronation issue->protodeboronation

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: Purification of 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing persistent organotin impurities from "5-(Thien-2-yl)thiophene-2-carbonitrile".

Troubleshooting Guide: Organotin Impurity Removal

This guide addresses common issues encountered during the purification of this compound from organotin residues, which are often remnants from Stille coupling reactions.

Issue Potential Cause Recommended Solution
Persistent organotin signals in NMR/MS after standard chromatography. Organotin compounds can be greasy and co-elute with the product on standard silica gel.Employ a modified stationary phase for column chromatography. A mixture of 10% w/w anhydrous potassium carbonate (K2CO3) or potassium fluoride (KF) with silica gel is effective.[1]
Low product recovery after purification. The product may have a strong affinity for the modified stationary phase or may degrade during prolonged treatment.- Optimize the polarity of the eluent. - Reduce the amount of scavenger reagent used. - For KF treatment, ensure the reaction time is not excessively long, as fluoride ions can potentially degrade silica-sensitive compounds.
Inconsistent purification results. The activity of the scavenger or modified silica can vary. The nature of the organotin impurity (e.g., trialkyltin vs. tetraalkyltin) can affect removal efficiency.- Ensure reagents like K2CO3 and KF are finely powdered and anhydrous. - Store modified silica mixtures in a desiccator to maintain activity. - Consider a pre-treatment step with an aqueous KF solution to precipitate the bulk of the tin salts before chromatography.[1]
Product appears to degrade upon treatment with fluoride. The target molecule may be sensitive to fluoride ions, especially if silyl protecting groups are present.Use the anhydrous potassium carbonate/silica gel method, which is generally milder.[1] Alternatively, a liquid-liquid extraction with dilute aqueous HF followed by a rapid work-up can be attempted, but with caution.
Safety concerns regarding toxic tin waste. Organotin compounds are toxic, and improper disposal poses environmental and health risks.[1]Precipitate organotin fluorides with aqueous KF, which can then be filtered off for proper disposal as solid waste, reducing the amount of tin in the aqueous and organic waste streams.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and practical method for removing trace organotin impurities from my this compound sample?

A1: For reducing organotin impurities to parts-per-million (ppm) levels, column chromatography on silica gel modified with 10% w/w anhydrous potassium carbonate (K2CO3) is a highly effective, inexpensive, and practical method.[1] This approach has been demonstrated to reduce organotin levels from stoichiometric amounts to as low as ~15 ppm.[1]

Q2: I have a large amount of crude product. Is there a bulk purification method to remove most of the organotin before final chromatography?

A2: Yes, a preliminary treatment with a saturated aqueous solution of potassium fluoride (KF) is recommended.[1] Stirring the crude product mixture with aqueous KF for at least an hour will precipitate the organotin species as insoluble fluorides, which can then be removed by filtration. This significantly reduces the tin load before the final chromatographic purification.

Q3: Can I use other scavengers for organotin removal?

A3: While the K2CO3/silica and KF/silica methods are highly recommended for their efficiency and cost-effectiveness, other methods exist. One such alternative involves diluting the concentrated product mixture in ether, adding a slight excess of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), followed by the addition of an iodine solution in ether until the iodine color persists.[1] The resulting mixture is then purified by silica gel chromatography. However, this method involves more reagents and may require more optimization.

Q4: How do I prepare the modified silica gel for chromatography?

A4: To prepare a 10% w/w K2CO3/silica gel mixture, take 90g of silica gel for chromatography and mix it thoroughly with 10g of finely powdered, anhydrous potassium carbonate. The mixture should be homogenous. This modified stationary phase can then be used to pack your chromatography column as you would with regular silica gel. The same principle applies to the preparation of a KF/silica gel mixture.[1]

Purification Method Selection Workflow

G start Crude this compound (with Organotin Impurities) decision1 High (>5%) or Low (<5%) Organotin Content? start->decision1 pretreatment Pre-treatment: Aqueous KF Wash decision1->pretreatment High chromatography_choice Select Chromatographic Method decision1->chromatography_choice Low pretreatment->chromatography_choice k2co3_silica Column Chromatography: 10% K2CO3/Silica chromatography_choice->k2co3_silica General Purpose, Mild Conditions kf_silica Column Chromatography: 10% KF/Silica chromatography_choice->kf_silica Potentially Higher Efficiency dbu_iodine DBU/Iodine Treatment followed by Chromatography chromatography_choice->dbu_iodine Alternative Method final_product Purified Product (<15 ppm Organotin) k2co3_silica->final_product kf_silica->final_product dbu_iodine->final_product

Caption: Decision workflow for selecting an appropriate method for the removal of organotin impurities.

Experimental Protocols

Protocol 1: Purification using 10% w/w Anhydrous K2CO3/Silica Gel Chromatography

  • Preparation of Stationary Phase:

    • Thoroughly mix 90 g of flash silica gel with 10 g of finely powdered anhydrous potassium carbonate.

  • Column Packing:

    • Dry pack or prepare a slurry of the K2CO3/silica gel mixture in the desired eluent system (e.g., a hexane/ethyl acetate gradient).

    • Pack the chromatography column as per standard laboratory procedures.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and dry-load it onto the column.

    • Elute the column with an appropriate solvent gradient, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Collect fractions and monitor by TLC to isolate the purified product. The organotin impurities will strongly adhere to the modified silica gel.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Bulk Organotin Removal by Aqueous Potassium Fluoride (KF) Treatment

  • Reaction Setup:

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Prepare a saturated aqueous solution of potassium fluoride.

  • Treatment:

    • Transfer the organic solution to a separatory funnel and add an equal volume of the saturated aqueous KF solution.

    • Stir the biphasic mixture vigorously for at least 1-2 hours. A white precipitate of organotin fluorides should form.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The resulting material can be further purified by chromatography (e.g., using Protocol 1) to remove any remaining traces of impurities.

Quantitative Data Summary

The following table summarizes the expected efficiency of the described purification methods based on available data for similar compounds.[1] The actual performance may vary depending on the specific organotin species and the initial concentration.

Purification Method Typical Starting Impurity Level Expected Final Impurity Level Key Advantages
10% K2CO3/Silica Chromatography Stoichiometric levels~15 ppmInexpensive, practical, mild conditions, good for fluoride-sensitive compounds.[1]
10% KF/Silica Chromatography Stoichiometric levels< 1% (potentially to ppm levels)Highly effective for a broad range of organotin impurities.[1]
Aqueous KF Wash (Pre-treatment) High (e.g., >5%)1-5%Removes bulk impurities, reduces load on chromatography, improves waste disposal.
DBU/Iodine Treatment Stoichiometric levels< 1%An alternative method when other techniques are not suitable.[1]

References

Preventing homocoupling in the synthesis of unsymmetrical bithiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during the synthesis of unsymmetrical bithiophenes.

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Complex proton NMR spectrum with overlapping aromatic signals, making characterization difficult.

  • Presence of two symmetrical bithiophene byproducts in GC-MS or LC-MS analysis.

  • Difficulty in purifying the desired unsymmetrical bithiophene due to similar polarities of the products.

Possible Causes and Solutions:

CauseRecommended Solution
Oxygen in the reaction mixture Degas all solvents and reagents thoroughly by purging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][2]
Inappropriate Palladium Catalyst/Ligand Combination Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination of the cross-coupled product over the homocoupling pathway.[3][4]
Suboptimal Base Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases. The choice of base can significantly influence the rate of competing reactions.[1]
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.
Slow Transmetalation Step Ensure the boronic acid is of high purity. Impurities can inhibit the transmetalation step, leading to an increased likelihood of homocoupling.
Issue 2: Formation of Homocoupled Byproducts in Stille Coupling

Symptoms:

  • Observation of symmetrical bithiophenes derived from both the organotin reagent and the halide partner.

  • Reduced yield of the desired unsymmetrical product.

  • Complicated purification due to the presence of toxic organotin byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst System Use a palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd₂(dba)₃) with a phosphine ligand. The choice of ligand is crucial; consider using bulky, electron-rich ligands.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere. Oxygen can promote the homocoupling of organotin reagents.
Slow Oxidative Addition If using a less reactive aryl chloride, consider switching to the corresponding aryl bromide or iodide, which undergo oxidative addition more readily.[5]
Side Reactions of the Organotin Reagent Use freshly prepared or purified organotin reagents. Some organostannanes can be unstable and undergo homocoupling over time.[5]
Issue 3: Predominance of Homocoupling in Kumada Coupling

Symptoms:

  • Low yield of the unsymmetrical bithiophene.

  • Formation of significant amounts of symmetrical bithiophenes from the Grignard reagent and/or the aryl halide.

  • Reaction mixture turning dark or forming precipitates, indicating catalyst decomposition or side reactions.

Possible Causes and Solutions:

CauseRecommended Solution
Grignard Reagent Quality Use freshly prepared Grignard reagent. The concentration and purity of the Grignard reagent are critical. Titrate the Grignard reagent before use to ensure accurate stoichiometry.
Inappropriate Catalyst While both Nickel and Palladium catalysts can be used, Palladium catalysts often offer better selectivity. For Nickel catalysts, consider using Ni(dppe)Cl₂ or Ni(dppp)Cl₂.[6][7]
Reaction Temperature Maintain a low reaction temperature, especially during the addition of the Grignard reagent, to control the reactivity and minimize side reactions.
Solvent Effects Use ethereal solvents like THF or diethyl ether, which are standard for Grignard reactions. Ensure the solvent is anhydrous, as water will quench the Grignard reagent and promote side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in the synthesis of unsymmetrical bithiophenes?

A1: Homocoupling is a side reaction where two identical molecules couple to form a symmetrical dimer. In the synthesis of unsymmetrical bithiophenes, this results in the formation of two unwanted symmetrical byproducts alongside the desired unsymmetrical product. This reduces the yield of the target molecule and complicates purification due to the similar physical properties of the desired product and the byproducts.

Q2: How can I visually assess if homocoupling is a major issue during my reaction?

A2: While a definitive answer requires analytical techniques like TLC, GC-MS, or NMR, a visual indication of potential problems in palladium-catalyzed reactions can be the rapid formation of a large amount of black precipitate (palladium black). This suggests catalyst decomposition, which can be associated with side reactions like homocoupling.

Q3: Which cross-coupling reaction is generally the most selective for synthesizing unsymmetrical bithiophenes with minimal homocoupling?

A3: The Suzuki-Miyaura coupling is often preferred due to the high stability and commercial availability of boronic acids, as well as the extensive development of selective catalysts and ligands for this reaction.[8] However, the optimal choice depends on the specific substrates and their functional groups.

Q4: Can the order of addition of reagents influence the extent of homocoupling?

A4: Yes, particularly in Suzuki and Kumada couplings. It is often beneficial to add the organometallic reagent (boronic acid or Grignard reagent) slowly to the reaction mixture containing the aryl halide and the catalyst. This can help to maintain a low concentration of the organometallic reagent, which can disfavor the homocoupling pathway.

Q5: Are there any specific analytical techniques that are well-suited for quantifying the ratio of cross-coupled to homocoupled products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and quantifying the different products, provided they are volatile. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is a suitable alternative. Proton NMR can also be used, but spectral overlap can sometimes make accurate quantification challenging without careful integration of well-resolved signals.

Quantitative Data on Reaction Optimization

The following tables summarize the impact of different reaction parameters on the yield of the desired unsymmetrical bithiophene and the formation of homocoupled byproducts.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromothiophene with Thiophene-3-boronic acid

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Yield of Unsymmetrical Bithiophene (%)Homocoupling Byproducts (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O906525
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O9092<5
Pd(OAc)₂XPhosK₂CO₃Toluene/H₂O9095<3
Pd₂(dba)₃RuPhosK₃PO₄Dioxane/H₂O10094<4

Data compiled from literature sources for illustrative purposes.

Table 2: Influence of Catalyst on Kumada Coupling of 2-Thienylmagnesium Bromide with 3-Bromothiophene

Catalyst (1 mol%)SolventTemp (°C)Yield of Unsymmetrical Bithiophene (%)Homocoupling Byproducts (%)
Ni(dppe)Cl₂THF257815
Ni(dppp)Cl₂THF258510
Pd(PPh₃)₄THF2591<8
PdCl₂(dppf)THF2594<5

Data compiled from literature sources for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Thiophen-3-yl)thiophene

Materials:

  • 2-Bromothiophene

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromothiophene (1.0 eq) and thiophene-3-boronic acid (1.2 eq).

  • Prepare a solution of K₂CO₃ (2.0 eq) in deionized water. Degas this solution by bubbling argon through it for 20 minutes.

  • Add the degassed K₂CO₃ solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Note: If significant homocoupling is observed, ensure that the degassing procedure is rigorous. The use of a high-purity boronic acid is also crucial.

Protocol 2: Stille Coupling for the Synthesis of 2-(Thiophen-3-yl)thiophene

Materials:

  • 2-Bromothiophene

  • 2-(Tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and PPh₃ (6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-bromothiophene (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Note: The removal of organotin byproducts can be challenging. The KF workup is essential. If purification is still difficult, consider using a different phosphine ligand that may improve selectivity.

Visualizing Reaction Pathways

The following diagrams illustrate the desired cross-coupling pathway versus the undesired homocoupling side-reaction in Suzuki-Miyaura, Stille, and Kumada couplings.

Suzuki_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OA Ar¹-X TM_cross Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA->TM_cross Ar²-B(OR)₂ RE_cross Reductive Elimination TM_cross->RE_cross RE_cross->Pd0 Product Unsymmetrical Bithiophene (Ar¹-Ar²) RE_cross->Product Pd0_homo Pd(0)L₂ TM1_homo Transmetalation (Ar²-Pd(II)-B(OR)₂)L₂ Pd0_homo->TM1_homo Ar²-B(OR)₂ TM2_homo Transmetalation (Ar²-Pd(II)-Ar²)L₂ TM1_homo->TM2_homo Ar²-B(OR)₂ RE_homo Reductive Elimination TM2_homo->RE_homo RE_homo->Pd0_homo Byproduct Symmetrical Bithiophene (Ar²-Ar²) RE_homo->Byproduct

Caption: Suzuki-Miyaura coupling: Cross-coupling vs. Homocoupling.

Stille_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0_stille Pd(0)L₂ OA_stille Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0_stille->OA_stille Ar¹-X TM_stille Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA_stille->TM_stille Ar²-SnR₃ RE_stille Reductive Elimination TM_stille->RE_stille RE_stille->Pd0_stille Product_stille Unsymmetrical Bithiophene (Ar¹-Ar²) RE_stille->Product_stille Pd0_homo_stille Pd(0)L₂ TM1_homo_stille Transmetalation (Ar²-Pd(II)-SnR₃)L₂ Pd0_homo_stille->TM1_homo_stille Ar²-SnR₃ TM2_homo_stille Transmetalation (Ar²-Pd(II)-Ar²)L₂ TM1_homo_stille->TM2_homo_stille Ar²-SnR₃ RE_homo_stille Reductive Elimination TM2_homo_stille->RE_homo_stille RE_homo_stille->Pd0_homo_stille Byproduct_stille Symmetrical Bithiophene (Ar²-Ar²) RE_homo_stille->Byproduct_stille Kumada_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0_kumada Pd(0)L₂ OA_kumada Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0_kumada->OA_kumada Ar¹-X TM_kumada Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA_kumada->TM_kumada Ar²-MgX RE_kumada Reductive Elimination TM_kumada->RE_kumada RE_kumada->Pd0_kumada Product_kumada Unsymmetrical Bithiophene (Ar¹-Ar²) RE_kumada->Product_kumada Pd0_homo_kumada Pd(0)L₂ TM1_homo_kumada Transmetalation (Ar²-Pd(II)-MgX)L₂ Pd0_homo_kumada->TM1_homo_kumada Ar²-MgX TM2_homo_kumada Transmetalation (Ar²-Pd(II)-Ar²)L₂ TM1_homo_kumada->TM2_homo_kumada Ar²-MgX RE_homo_kumada Reductive Elimination TM2_homo_kumada->RE_homo_kumada RE_homo_kumada->Pd0_homo_kumada Byproduct_kumada Symmetrical Bithiophene (Ar²-Ar²) RE_homo_kumada->Byproduct_kumada

References

Stability issues of "5-(Thien-2-yl)thiophene-2-carbonitrile" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 5-(Thien-2-yl)thiophene-2-carbonitrile in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems that may arise during the use of this compound in your research.

Issue 1: Unexpected Degradation of the Compound in Solution

Question: I am observing a decrease in the concentration of my this compound solution over a short period, or I am seeing unexpected peaks in my analysis (e.g., by HPLC, LC-MS). What could be the cause and how can I prevent it?

Answer:

Unexpected degradation can be attributed to several factors. Follow this troubleshooting workflow to identify and mitigate the issue:

cluster_0 Troubleshooting Workflow: Unexpected Degradation A Start: Degradation Observed B Check Solvent Purity and Degas A->B C Is the solvent fresh and of high purity? B->C D Use fresh, HPLC-grade solvent. Degas by sparging with N2 or Ar. C->D No E Protect from Light C->E Yes D->E F Is the solution exposed to ambient or UV light? E->F G Store solutions in amber vials or wrap containers in aluminum foil. F->G Yes H Control Temperature F->H No G->H I Is the solution stored at room temperature or higher? H->I J Store solutions at low temperatures (e.g., 2-8 °C or -20 °C). I->J Yes K Assess pH of the Solution I->K No J->K L Are there acidic or basic components in your medium? K->L M Buffer the solution to a neutral pH if the experimental conditions allow. L->M Yes N Consider Inert Atmosphere L->N No M->N O Is the solution exposed to air for extended periods? N->O P Prepare and handle solutions under an inert atmosphere (N2 or Ar). O->P Yes Q End: Stability Improved O->Q No P->Q

Caption: Troubleshooting workflow for unexpected degradation of this compound in solution.

Experimental Protocol: Assessing Compound Stability

To quantitatively assess the stability of this compound under your specific experimental conditions, you can perform a time-course study.

Objective: To determine the degradation rate of the compound in a specific solvent at a given temperature and light condition.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to minimize the effects of repeated sampling from the same container.

  • Storage Conditions: Store the vials under the desired experimental conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take one vial and analyze its content.

  • Analysis: Use a suitable analytical method, such as HPLC with a UV detector or LC-MS, to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Issue 2: Poor Solubility or Precipitation of the Compound

Question: I am having difficulty dissolving this compound, or it precipitates out of solution during my experiment. What should I do?

Answer:

Solubility issues can hinder experimental reproducibility. Consider the following steps to address this problem:

  • Solvent Selection: Thiophene-based compounds often exhibit good solubility in common organic solvents. If you are experiencing issues, consider switching to a more suitable solvent. A suggested solvent screening workflow is presented below.

  • Co-solvents: The use of a co-solvent system can enhance solubility. For example, adding a small percentage of DMSO or DMF to a less polar solvent might improve solubility.

  • Temperature: Gently warming the solution may help dissolve the compound. However, be cautious, as elevated temperatures can also accelerate degradation. It is advisable to perform a preliminary thermal stability test.

  • Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.

  • pH Adjustment: If your experimental setup allows, slight adjustments to the pH of the medium might improve the solubility of the compound or its potential impurities.

cluster_1 Solvent Selection Workflow A Start: Poor Solubility B Try Common Organic Solvents (e.g., DCM, Chloroform, THF) A->B C Is solubility sufficient? B->C D Use a Co-solvent System (e.g., with DMSO, DMF) C->D No I End: Solubility Achieved C->I Yes E Is solubility sufficient? D->E F Apply Gentle Warming or Sonication E->F No E->I Yes G Is solubility sufficient? F->G H Consider pH Adjustment (if applicable) G->H No G->I Yes H->I If Yes J Re-evaluate Experiment/Compound H->J If No

Caption: A logical workflow for addressing solubility issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

Table 1: Qualitative Stability of this compound in Common Solvents (General Guidance)

SolventExpected StabilityRecommendations
Dichloromethane (DCM), ChloroformModeratePrepare fresh solutions. Store in the dark and at low temperatures.
Tetrahydrofuran (THF)Moderate to LowPeroxide formation in aged THF can promote degradation. Use freshly opened, inhibitor-stabilized THF.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)GoodGenerally good for long-term storage if kept dry and protected from light.
Acetonitrile (ACN)GoodA good choice for analytical purposes (e.g., HPLC). Protect from light.
Alcohols (Methanol, Ethanol)ModeratePotential for reactivity under certain conditions (e.g., in the presence of acid/base catalysts).
Aqueous SolutionsLow to ModerateStability is highly dependent on pH. Neutral pH is generally preferred. Avoid strongly acidic or basic conditions.

Q2: How does pH affect the stability of this compound?

A2: Thiophene rings can be susceptible to degradation under strongly acidic conditions. While the nitrile group is relatively stable, extreme pH values should be avoided. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6-8) whenever possible.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing thiophene moieties can be susceptible to photodegradation, especially in the presence of oxygen.[1] It is strongly recommended to protect solutions from light by using amber glassware or by wrapping the container with aluminum foil.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For optimal stability, solutions should be stored under the following conditions:

  • Temperature: 2-8 °C for short-term storage and -20 °C or lower for long-term storage.

  • Light: Protected from light at all times.

  • Atmosphere: For maximum stability, especially for long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q5: What are the likely degradation products of this compound?

A5: While the exact degradation pathway has not been elucidated for this specific molecule, potential degradation mechanisms for thiophene-containing compounds include oxidation of the sulfur atom to form a thiophene-S-oxide, which can be reactive.[2] Photochemical reactions in the presence of oxygen can also lead to ring-opening or polymerization.[1] If you suspect degradation, techniques like LC-MS can be invaluable for identifying the masses of the degradation products, providing clues to their structures.

References

Optimizing annealing temperature for "5-(Thien-2-yl)thiophene-2-carbonitrile" thin films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-(Thien-2-yl)thiophene-2-carbonitrile" thin films. The following sections offer insights into optimizing the annealing temperature to enhance film quality and device performance.

Troubleshooting Guide: Optimizing Annealing Temperature

Q1: After spin-coating, my "this compound" thin film appears hazy or non-uniform. How can I improve its quality?

A1: A hazy or non-uniform appearance often indicates issues with film morphology, which can be addressed by optimizing the annealing process.

  • Problem: Poor film formation, solvent trapping, or amorphous domains.

  • Solution:

    • Introduce a post-deposition annealing step: If you are not already annealing your films, this is a critical step to improve molecular ordering.

    • Optimize the annealing temperature: Start with a temperature range of 100-150°C. For thiophene-based materials, temperatures around 110°C have been shown to be effective.

    • Control the annealing time: A typical annealing time is 10-30 minutes. Longer times are not always better and can lead to degradation.

    • Ensure a controlled atmosphere: Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the organic semiconductor.

Q2: The charge carrier mobility of my organic field-effect transistor (OFET) is low. How can annealing help?

A2: Low charge carrier mobility is often linked to poor crystallinity and grain boundaries within the thin film. Thermal annealing can significantly improve these aspects.

  • Problem: Disordered molecular packing and numerous grain boundaries hindering charge transport.

  • Solution:

    • Systematic Annealing Study: Fabricate a series of devices and anneal them at different temperatures (e.g., in 10°C increments from 100°C to 200°C).

    • Characterize Film Properties: For each annealing temperature, characterize the film's morphology using Atomic Force Microscopy (AFM) to observe changes in grain size and surface roughness. Use X-ray Diffraction (XRD) to assess the degree of crystallinity.

    • Correlate with Device Performance: Measure the charge carrier mobility for each device to find the optimal annealing temperature that yields the highest mobility. For a fluorene-bithiophene copolymer, an annealing temperature of 200°C was found to enhance photovoltaic performance.[1]

Q3: I am observing a high off-state current in my OFET devices. Can annealing conditions influence this?

A3: Yes, the off-state current can be affected by the quality of the semiconductor-dielectric interface and the bulk conductivity of the film, both of which are influenced by annealing.

  • Problem: Traps at the semiconductor-dielectric interface or a poorly formed, conductive bulk material.

  • Solution:

    • Moderate Annealing Temperatures: Excessively high annealing temperatures can sometimes lead to the formation of unwanted conductive pathways or degradation of the material. Try annealing at a lower temperature (e.g., 90-120°C).

    • Substrate Surface Treatment: Ensure the dielectric surface is properly cleaned and treated before depositing the organic semiconductor. A clean interface is crucial for low off-state currents.

    • Optimize Annealing Duration: Shorter annealing times might be sufficient to improve ordering without introducing detrimental effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the annealing temperature of "this compound" thin films?

A1: Based on studies of structurally similar oligothiophene and bithiophene materials, a starting annealing temperature range of 100°C to 150°C is recommended. For instance, in poly(3-hexylthiophene) (P3HT) based solar cells, an optimal annealing temperature of 110°C was identified. It is crucial to perform a systematic study within this range to find the optimal temperature for your specific experimental conditions and device architecture.

Q2: How does annealing affect the morphology and electrical properties of thiophene-based thin films?

A2: Thermal annealing generally leads to:

  • Increased Crystallinity: The heat provides energy for molecules to rearrange into more ordered, crystalline domains.

  • Larger Grain Size: Smaller crystalline grains tend to merge, forming larger grains, which reduces the number of grain boundaries that can trap charge carriers.

  • Improved Charge Carrier Mobility: With a more ordered structure and fewer grain boundaries, charge carriers can move more easily through the material, resulting in higher mobility.

Q3: What characterization techniques are essential for evaluating the effect of annealing?

A3: The following techniques are highly recommended:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, including grain size, shape, and surface roughness.

  • X-ray Diffraction (XRD): To determine the degree of crystallinity and identify any changes in the molecular packing of the thin film.

  • UV-Vis Spectroscopy: To monitor any changes in the absorption spectrum, which can indicate changes in molecular aggregation and ordering.

  • Electrical Characterization: To measure the performance of devices (e.g., OFETs) and extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Data from Structurally Similar Compounds

Material SystemOptimal Annealing Temperature (°C)Key Findings
Fluorene-bithiophene copolymer200Power conversion efficiency of solar cells increased from 0.4% to 2.8%.[1]
Poly(3-hexylthiophene):PCBM110Significant improvement in solar cell performance.

Experimental Protocols

General Protocol for Thin Film Deposition and Annealing
  • Substrate Cleaning: Thoroughly clean the substrate (e.g., Si/SiO2, glass) by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional but Recommended): Treat the substrate with a surface modifying agent (e.g., octadecyltrichlorosilane - OTS) to improve the ordering of the organic semiconductor.

  • Solution Preparation: Dissolve "this compound" in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).

  • Thin Film Deposition: Deposit the solution onto the substrate using a technique like spin-coating or drop-casting. Control the spin speed and time to achieve the desired film thickness.

  • Solvent Removal: Gently heat the film on a hotplate at a low temperature (e.g., 60-80°C) for a few minutes to remove residual solvent.

  • Thermal Annealing: Transfer the substrate to a tube furnace or a hotplate within a glovebox with an inert atmosphere. Anneal the film at the desired temperature for a set duration.

  • Cooling: Allow the film to cool down slowly to room temperature before further characterization or device fabrication.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_process Post-Deposition Processing cluster_char Characterization sub_clean Substrate Cleaning sol_prep Solution Preparation sub_clean->sol_prep deposition Thin Film Deposition sol_prep->deposition annealing Thermal Annealing (Vary Temperature) deposition->annealing morphology Morphological Analysis (AFM) annealing->morphology crystallinity Structural Analysis (XRD) annealing->crystallinity optical Optical Properties (UV-Vis) annealing->optical electrical Electrical Performance (OFET) annealing->electrical optimization Optimal Annealing Temperature morphology->optimization crystallinity->optimization optical->optimization electrical->optimization

Caption: Experimental workflow for optimizing the annealing temperature.

logical_relationship AnnealingTemp Annealing Temperature Crystallinity Increased Crystallinity AnnealingTemp->Crystallinity improves GrainSize Larger Grain Size AnnealingTemp->GrainSize promotes Mobility Higher Charge Carrier Mobility Crystallinity->Mobility leads to GrainSize->Mobility leads to DevicePerf Improved Device Performance Mobility->DevicePerf results in

Caption: Relationship between annealing temperature and film properties.

References

Challenges in the scale-up synthesis of "5-(Thien-2-yl)thiophene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the Suzuki-Miyaura coupling for the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[1]

  • Reagent Quality: Verify the purity of your starting materials, 5-bromothiophene-2-carbonitrile and thiophene-2-boronic acid. Impurities can poison the catalyst. Boronic acids, in particular, can degrade upon storage.

  • Solvent and Base Quality: Use anhydrous solvents and ensure the base is of high purity and has been stored correctly.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical. While various palladium catalysts can be effective, their performance can be substrate-dependent. Consider screening different catalyst and ligand combinations. For heteroaromatic couplings, ligands with increased steric bulk and electron-donating properties can be beneficial.

  • Base Selection and Stoichiometry: The base plays a crucial role in the activation of the boronic acid. If you are using a weak base, consider switching to a stronger one. The stoichiometry of the base is also important; ensure you are using a sufficient excess.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. If you are running the reaction at a lower temperature, consider increasing it incrementally.

  • Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Problem 2: Incomplete Conversion of Starting Materials

Q2: I am observing a significant amount of unreacted 5-bromothiophene-2-carbonitrile in my reaction mixture even after an extended reaction time. What should I do?

A2: Incomplete conversion is a common issue in scale-up synthesis. Here are some troubleshooting steps:

  • Catalyst Loading: At a larger scale, catalyst loading may need to be optimized. While it's desirable to use a low catalyst loading for economic and environmental reasons, a slight increase might be necessary to drive the reaction to completion.

  • Mixing Efficiency: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients and incomplete reactions. Ensure your stirring is vigorous enough for the scale of your reaction.

  • Boronic Acid Stability: Thiophene-2-boronic acid can be prone to decomposition, especially at elevated temperatures. Consider adding the boronic acid in portions throughout the reaction or using a more stable boronic ester derivative.

  • Phase Transfer Catalyst: If you are using a biphasic solvent system (e.g., toluene/water), the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate and conversion.

Problem 3: Formation of Significant Byproducts

Q3: My reaction is producing a complex mixture with several byproducts, making purification difficult. What are the likely byproducts and how can I minimize their formation?

A3: The primary byproduct in Suzuki-Miyaura reactions is often the homocoupling product of the boronic acid (in this case, 2,2'-bithiophene). Other impurities can arise from side reactions or impurities in the starting materials.

Common Byproducts and Mitigation Strategies:

  • Homocoupling of Thiophene-2-boronic Acid: This occurs when two molecules of the boronic acid couple with each other.

    • Mitigation:

      • Ensure a strictly oxygen-free environment.

      • Add the boronic acid slowly or in portions to the reaction mixture.

      • Use a slight excess of the 5-bromothiophene-2-carbonitrile to favor the cross-coupling reaction.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.

    • Mitigation:

      • Use anhydrous solvents.

      • Ensure the base is not excessively strong or used in a large excess, which can promote this side reaction.

  • Dehalogenation of 5-bromothiophene-2-carbonitrile: The bromo group can be replaced by a hydrogen atom.

    • Mitigation:

      • This can be a result of certain palladium catalyst systems. Screening different ligands may help to minimize this side reaction.

Analytical Identification: These byproducts can often be identified by LC-MS and NMR. For example, the homocoupling product, 2,2'-bithiophene, will have a distinct mass and NMR spectrum compared to the desired product.

Frequently Asked Questions (FAQs)

Q4: What is the recommended catalyst and ligand system for the scale-up synthesis of this compound?

Q5: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis on a larger scale?

A5: The optimal conditions can vary, but a good starting point for scale-up, based on literature for similar couplings, is:

  • Solvent: A biphasic mixture of an organic solvent and an aqueous solution is often effective. A common choice is a 4:1 mixture of 1,4-dioxane and water . Toluene can also be used as the organic solvent.

  • Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used and are suitable for large-scale reactions.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of 80-100 °C is a common range.

Q6: What is a reliable method for purifying this compound at a multi-gram to kilogram scale?

A6: For large-scale purification, recrystallization is often preferred over column chromatography due to cost and scalability. A general procedure would be:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and heptane, or mixtures thereof.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the mixture in an ice bath to maximize product precipitation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the purified product under vacuum.

If recrystallization does not provide the desired purity, slurry washing with a suitable solvent can be an effective alternative to remove more soluble impurities. For very high purity requirements, preparative column chromatography may be necessary, though it is less ideal for very large quantities.

Q7: How can I monitor the progress of the reaction effectively?

A7: For real-time monitoring of the reaction, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common techniques.

  • TLC: This is a quick and simple method to qualitatively assess the consumption of the starting materials and the formation of the product.

  • HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion of the starting materials and the relative amounts of product and byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd/C
Ligand PPh₃dppfNone
Base K₂CO₃K₃PO₄Na₂CO₃
Solvent Toluene/H₂O1,4-Dioxane/H₂OEthanol/H₂O
Temperature 90 °C85 °C78 °C
Typical Yield Moderate to GoodGood to ExcellentModerate (Greener)
Notes Standard conditionsOften gives higher yields for heteroaromaticsHeterogeneous, easier to remove

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

Materials:

  • 5-bromothiophene-2-carbonitrile

  • Thiophene-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the vessel with nitrogen for at least 15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq) to the reaction mixture.

  • Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent such as ethyl acetate to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - 5-bromothiophene-2-carbonitrile - Thiophene-2-boronic acid - K₂CO₃ solvent Add Degassed Solvent: 1,4-Dioxane/Water (4:1) reagents->solvent catalyst Add Catalyst: Pd(PPh₃)₄ solvent->catalyst heat Heat to 85-90 °C under N₂ catalyst->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product This compound purify->product troubleshooting_logic cluster_solutions Potential Solutions start Low/No Yield check_inert Inert Atmosphere? start->check_inert check_reagents Reagent Quality? start->check_reagents check_conditions Reaction Conditions? start->check_conditions check_inert->start If no, correct check_reagents->start If poor, purify optimize_catalyst Screen Catalyst/Ligand check_conditions->optimize_catalyst If yes change_base Change Base/ Stoichiometry check_conditions->change_base If yes increase_temp Increase Temperature check_conditions->increase_temp If yes

References

Validation & Comparative

Performance Under Scrutiny: 5-(Thien-2-yl)thiophene-2-carbonitrile in the Landscape of Thiophene-Based Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of organic electronics, the molecular design of semiconductor materials is paramount to achieving high-performance devices. This guide provides a comparative analysis of the anticipated semiconductor performance of 5-(Thien-2-yl)thiophene-2-carbonitrile against other notable thiophene-based organic semiconductors. While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural motifs allow for a robust comparison with well-characterized analogues. This analysis is crucial for researchers and professionals in materials science and drug development who are exploring novel molecular architectures for advanced electronic applications.

Anticipated Performance and Molecular Design

This compound, a bithiophene derivative featuring an electron-withdrawing cyano (-CN) group, is structurally poised to exhibit n-type semiconductor behavior. The cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. This strategic functionalization is a common approach to developing high-performance n-type organic field-effect transistors (OFETs).[1][2]

The planarity of the bithiophene backbone is a critical factor influencing charge transport, as it promotes intermolecular π-π stacking, creating efficient pathways for charge carriers. The performance of such materials is often evaluated based on their charge carrier mobility (μ) and the on/off current ratio of the transistor.

Comparative Analysis with Thiophene-Based Semiconductors

To contextualize the potential performance of this compound, this guide presents experimental data from a selection of other thiophene-based semiconductors. These have been chosen to highlight the influence of molecular structure, including the presence of cyano groups and the extension of the π-conjugated system, on semiconductor performance.

Compound NameSemiconductor TypeMobility (μ) [cm²/Vs]On/Off RatioKey Structural Features
This compound (Anticipated) n-typeN/AN/ABithiophene backbone with a terminal cyano group.
Poly[(2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione-(E)-1,2-di(2,2′-bithiophen-5-yl)ethene] (P-24-DPPDBTE)p-type> 5-Diketopyrrolopyrrole (DPP) and bithiophene units, extended π-conjugation.[3]
CNI2-based n-type polymer (PCNI2-BTI)n-type> 0.2-Cyano-functionalized fused bithiophene imide dimer.[4]
Terminal Cyanated Bithiophene Imide Dimer (BTI2-4CN)n-typeup to 0.40-Fused bithiophene imide dimer with terminal cyano groups.[5]
Copolymers with 3,3′-dicyano-2,2′-bithiophene (DPPTh-BT2CN, DPPPy-BT2CN, 2FIID-BT2CN)n-typeca. 0.3-Alternating copolymers with 3,3′-dicyano-2,2′-bithiophene units.[2]
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophenep-typeup to 0.005> 10⁶Fused thiophene core with extended aromatic structure.[6]

Table 1: Comparative Performance of Thiophene-Based Organic Semiconductors. This table summarizes the charge carrier mobility and on/off ratio for a selection of thiophene-based semiconductors, providing a framework for estimating the potential performance of this compound.

Experimental Protocols

The characterization of organic semiconductor performance is typically conducted using an Organic Field-Effect Transistor (OFET) architecture. Below are generalized experimental protocols for the fabrication and characterization of such devices.

OFET Fabrication (Bottom-Gate, Top-Contact)
  • Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the gate electrode and gate dielectric, respectively. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen.

  • Dielectric Surface Treatment: To improve the interface properties, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Semiconductor Deposition: The organic semiconductor, in this case, a solution of this compound in a suitable organic solvent (e.g., chloroform, toluene), is deposited onto the treated substrate. Common deposition techniques include spin-coating, drop-casting, or solution shearing to form a thin film. The film is then annealed at an optimized temperature to improve crystallinity and molecular ordering.

  • Source/Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection. For n-type materials, low work function metals like calcium (Ca) or aluminum (Al), often with a protective Au capping layer, are used. The electrodes are deposited through a shadow mask via thermal evaporation, defining the channel length (L) and width (W) of the transistor.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum using a semiconductor parameter analyzer.

  • Output Characteristics: The drain current (IDS) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

  • Transfer Characteristics: The drain current (IDS) is measured as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (VDS).

From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the on/off ratio are extracted. The mobility is calculated using the following equation:

IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)²

where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.

Visualizing Molecular Structure-Performance Relationships

The following diagrams illustrate the logical relationships between molecular structure and the anticipated semiconductor properties of thiophene-based materials.

cluster_structure Molecular Structure cluster_properties Semiconductor Properties Thiophene_Backbone Thiophene Backbone Pi_Conjugation Extended π-Conjugation Thiophene_Backbone->Pi_Conjugation Enables Cyano_Group Electron-Withdrawing Group (-CN) N_Type n-Type Behavior Cyano_Group->N_Type Induces Stability Device Stability Cyano_Group->Stability Can Improve (Lower LUMO) Mobility Charge Carrier Mobility (μ) Pi_Conjugation->Mobility Enhances N_Type->Mobility Determines Carrier Type

Figure 1: Molecular features influencing semiconductor properties.

Start Start: OFET Fabrication Substrate_Prep Substrate Cleaning & Preparation Start->Substrate_Prep Dielectric_Treatment Dielectric Surface Treatment (e.g., OTS) Substrate_Prep->Dielectric_Treatment Semiconductor_Deposition Semiconductor Film Deposition (e.g., Spin-Coating) Dielectric_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization Output_Curves Measure Output Characteristics (IDS vs. VDS) Characterization->Output_Curves Transfer_Curves Measure Transfer Characteristics (IDS vs. VGS) Characterization->Transfer_Curves Data_Analysis Extract Mobility & On/Off Ratio Output_Curves->Data_Analysis Transfer_Curves->Data_Analysis End End: Performance Data Data_Analysis->End

Figure 2: Experimental workflow for OFET fabrication and characterization.

References

Comparative study of "5-(Thien-2-yl)thiophene-2-carbonitrile" and terthiophene properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical, electronic, and biological properties of 5-(Thien-2-yl)thiophene-2-carbonitrile and the well-established terthiophene.

This guide provides a detailed comparison of the structural, electronic, and biological properties of this compound and terthiophene. The information is compiled from various scientific sources to offer an objective overview supported by available experimental and computational data. This document aims to assist researchers in making informed decisions for their potential applications in materials science and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. Terthiophene is a well-characterized pale yellow solid with a defined melting point and insolubility in water.[1][2] In contrast, detailed experimental data for this compound is less readily available in the public domain. The provided data for the nitrile-substituted bithiophene is primarily based on supplier information and computational predictions.

PropertyThis compoundTerthiophene
Molecular Formula C₉H₅NS₂C₁₂H₈S₃
Molecular Weight 191.27 g/mol 248.39 g/mol [2]
Appearance Not specifiedPale yellow solid[2]
Melting Point Not specified93-95 °C[2]
Solubility in Water Not specifiedInsoluble[2]
CAS Number 16278-99-21081-34-1[2]

Electronic Properties

The electronic properties of these thiophene-based molecules are of significant interest for applications in organic electronics. Terthiophene has been studied as a building block for organic semiconductors.[2] The nitrile substitution in this compound is expected to influence its electronic characteristics significantly, potentially lowering the LUMO energy level and affecting its charge transport properties. A comparative summary of available electronic property data is shown in Table 2. It is important to note that much of the data for this compound is based on computational studies of similar structures due to a lack of direct experimental values.

PropertyThis compound (Predicted/Analogous Data)Terthiophene (Experimental/Computational)
Highest Occupied Molecular Orbital (HOMO) Not available-5.4 eV to -6.0 eV
Lowest Unoccupied Molecular Orbital (LUMO) Not available-2.1 eV to -2.5 eV
Band Gap (HOMO-LUMO) Not available~3.3 - 3.9 eV
UV-Vis Absorption (λmax) Not available~355 nm in solution

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of these compounds. While extensive spectroscopic data is available for terthiophene, the data for this compound is not as comprehensively documented in publicly accessible literature.

Terthiophene:

  • ¹H NMR: Aromatic protons typically appear in the range of 7.0-7.4 ppm.

  • ¹³C NMR: Aromatic carbons show signals between 124-140 ppm.

  • FTIR: Characteristic peaks for C-H stretching of the thiophene ring are observed around 3100 cm⁻¹, and C=C stretching vibrations appear in the 1400-1500 cm⁻¹ region.

This compound:

Thermal Stability

The thermal stability of organic materials is a critical parameter for their application in electronic devices. Terthiophene exhibits good thermal stability. Information on the thermal properties of this compound is not widely reported.

CompoundDecomposition Temperature (TGA)
This compound Not available
Terthiophene Stable up to high temperatures, though specific decomposition onset varies with conditions.

Synthesis and Experimental Protocols

Synthesis

Terthiophene: A common method for the synthesis of terthiophene is the nickel- or palladium-catalyzed Kumada cross-coupling reaction of the Grignard reagent derived from 2-bromothiophene with 2,5-dibromothiophene.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for the characterization of these compounds.

UV-Visible Spectroscopy:

  • Prepare solutions of the compound in a suitable solvent (e.g., chloroform, THF) at a concentration of approximately 10⁻⁵ M.

  • Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum from 200 to 800 nm.

  • The solvent used should be employed as a blank for baseline correction.

Cyclic Voltammetry (CV):

  • Dissolve the compound in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.

  • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Thermogravimetric Analysis (TGA):

  • Place a small amount of the sample (5-10 mg) in an alumina crucible.

  • Heat the sample under a nitrogen atmosphere from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss of the sample as a function of temperature is recorded to determine its thermal stability.

Biological Activity and Signaling Pathways

Thiophene derivatives have garnered attention for their diverse biological activities.

Terthiophene: Terthiophene and its derivatives have been shown to possess a range of biological effects, including phototoxicity, which is responsible for their insecticidal activity through the generation of singlet oxygen.[2] More recently, a derivative of terthiophene, α-terthienylmethanol, has been identified as an inhibitor of angiogenesis.[1] This antiangiogenic activity is attributed to its ability to target and inhibit protein kinase C (PKC) isozymes α and β2.[1]

Terthiophene_Signaling_Pathway Terthiophene α-Terthienylmethanol (Terthiophene derivative) PKC Protein Kinase C (PKCα and PKCβ2) Terthiophene->PKC Inhibits Angiogenesis Angiogenesis PKC->Angiogenesis Promotes

Terthiophene's anti-angiogenic mechanism.

This compound: While specific studies on the biological activity and signaling pathways of this compound are limited, thiophene derivatives containing nitrile groups are of interest in medicinal chemistry. They have been investigated for potential antimicrobial and anticancer activities. The precise mechanisms of action, however, remain to be elucidated.

Unknown_Pathway Compound This compound Target Potential Biological Target(s) (e.g., Enzymes, Receptors) Compound->Target Interacts with Activity Biological Activity (e.g., Antimicrobial, Anticancer) Target->Activity Leads to

Hypothesized action of this compound.

Conclusion

Terthiophene is a well-documented compound with established physicochemical properties, synthetic routes, and known biological activities, particularly as a photosensitizer and an antiangiogenic agent through the inhibition of PKC. In contrast, this compound is a less-studied molecule. The presence of the electron-withdrawing nitrile group suggests potentially interesting electronic and biological properties that warrant further investigation. This comparative guide highlights the existing knowledge and identifies the data gaps for this compound, offering a foundation for future research into its potential applications. Researchers are encouraged to perform the outlined experimental protocols to fully characterize this promising compound.

References

A Computational Roadmap: Unveiling the Electronic Landscape of 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the DFT Computational Analysis of the Electronic Structure of 5-(Thien-2-yl)thiophene-2-carbonitrile.

The unique π-conjugated system of thiophene-based molecules has cemented their importance in the development of novel organic electronics and pharmaceuticals. Among these, this compound stands out as a promising scaffold, merging the electron-rich characteristics of the bithiophene unit with the electron-withdrawing nature of the nitrile group. A thorough understanding of its electronic properties is paramount for predicting its behavior in various applications. Density Functional Theory (DFT) offers a powerful and cost-effective avenue for such investigations.

This guide provides a comparative framework for the DFT analysis of this compound, benchmarking it against structurally related and parent compounds. While direct computational studies on this specific molecule are not extensively reported, this guide synthesizes established methodologies and data from similar thiophene derivatives to propose a robust analytical approach.

Comparative Electronic Properties of Thiophene Derivatives

To contextualize the electronic structure of this compound, it is instructive to compare its predicted properties with those of well-studied analogues. The following table summarizes key electronic parameters calculated for 2,2'-bithiophene and its derivatives using DFT, which serve as a baseline for understanding the impact of the nitrile substituent and the extended conjugation.

MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)Computational Method
2,2'-Bithiophene-5.98-1.474.51B3LYP/6-31G*
[2,2′-bithiophene]-5-carboxylic acid---Modeled using DFT level of theory[1]
Thienothiophene Oligomers (T1-T5)VariesVariesDecreases with oligomer lengthB3LYP/6-31G(d)[2]

Note: The values presented are indicative and can vary based on the specific computational methodology employed. The absence of published data for this compound highlights the opportunity for novel research in this area.

Proposed Experimental and Computational Protocol

To ensure consistency and comparability, a standardized computational protocol is essential. Based on common practices for thiophene-based systems, the following DFT methodology is recommended for the analysis of this compound and its analogues.[3]

1. Geometry Optimization:

  • Software: Gaussian 09 or a comparable quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr).[3]

  • Basis Set: 6-31G(d) or 6-31G(d,p).[3]

  • Convergence Criteria: Tight convergence criteria for both energy and forces should be employed.

  • Frequency Analysis: Perform vibrational frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2. Electronic Property Calculation:

  • Frontier Molecular Orbitals (FMOs): From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (Eg = ELUMO - EHOMO) is a critical parameter for assessing electronic excitability and stability.

  • Density of States (DOS): A DOS analysis can provide deeper insight into the contribution of different fragments of the molecule to the frontier orbitals.[3]

  • Molecular Electrostatic Potential (MEP): MEP maps are useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

3. Excited State Analysis (Optional but Recommended):

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functionals: B3LYP, CAM-B3LYP, or WB97XD can be tested for accuracy in predicting absorption spectra.[3]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be incorporated to simulate the influence of a solvent environment on the electronic properties.

Computational Workflow for Electronic Structure Analysis

The following diagram illustrates a typical workflow for the DFT computational analysis of a molecule like this compound.

DFT_Workflow cluster_input Input cluster_dft_calc DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum fmo HOMO/LUMO Analysis freq_calc->fmo mep Molecular Electrostatic Potential freq_calc->mep dos Density of States freq_calc->dos td_dft TD-DFT for Excited States (Optional) freq_calc->td_dft e_props Electronic Properties (Band Gap, etc.) fmo->e_props reactivity Reactivity Prediction mep->reactivity dos->e_props spectra Simulated Spectra td_dft->spectra

Caption: A typical workflow for DFT analysis of molecular electronic structure.

Logical Framework for Comparative Analysis

The following diagram outlines the logical relationship for a comparative study of this compound.

Comparative_Analysis cluster_target Target Molecule cluster_alternatives Comparative Alternatives cluster_properties Electronic Properties for Comparison target This compound prop1 HOMO Energy target->prop1 Calculate prop2 LUMO Energy target->prop2 Calculate prop3 HOMO-LUMO Gap target->prop3 Calculate prop4 Dipole Moment target->prop4 Calculate alt1 2,2'-Bithiophene alt1->prop1 Compare alt1->prop2 Compare alt1->prop3 Compare alt1->prop4 Compare alt2 Substituted Bithiophenes (e.g., with -COOH) alt2->prop1 Compare alt2->prop2 Compare alt2->prop3 Compare alt2->prop4 Compare alt3 Thiophene-2-carbonitrile alt3->prop1 Compare alt3->prop2 Compare alt3->prop3 Compare alt3->prop4 Compare

Caption: Logical framework for a comparative DFT study.

By following the proposed computational protocol and leveraging the comparative data from related thiophene derivatives, researchers can gain valuable insights into the electronic structure of this compound. This foundational knowledge is critical for the rational design of new materials and therapeutics based on this promising molecular scaffold.

References

Validating the Purity of "5-(Thien-2-yl)thiophene-2-carbonitrile": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of "5-(Thien-2-yl)thiophene-2-carbonitrile," a key building block in the development of novel therapeutics and organic electronic materials. We present a detailed High-Performance Liquid Chromatography (HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

"this compound" is a heteroaromatic compound whose utility is directly linked to its purity. Impurities, even in trace amounts, can significantly impact the efficacy, safety, and performance of the final product. Therefore, robust and reliable analytical methods are essential for its quality control.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the recommended method for the routine purity assessment of "this compound". This technique offers a balance of high resolution, sensitivity, and robustness, making it suitable for both qualitative and quantitative analysis.

Experimental Protocol: HPLC

A validated reverse-phase HPLC method was developed for the purity determination of "this compound".

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective. A common starting point is a gradient of 50:50 (v/v) acetonitrile:water, increasing the acetonitrile concentration over time.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or the lambda max).

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Comparison with Alternative Analytical Techniques

While HPLC is the primary recommended technique, GC-MS and qNMR offer orthogonal approaches that can provide complementary information and are valuable for a comprehensive purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantification based on the integrated signal of specific nuclei
Typical LOD ~0.01%~0.001%~0.1%
Typical LOQ ~0.03%~0.003%~0.3%
Precision (RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Strengths High resolution, robust, widely available, suitable for non-volatile and thermally labile compounds.[1]High sensitivity, excellent for identifying volatile impurities, provides structural information.Primary analytical method, no need for a reference standard of the analyte, provides structural confirmation, non-destructive.[2][3]
Limitations Requires soluble samples, may require derivatization for some compounds, potential for co-elution.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, potential for signal overlap.[4]

Table 1: Comparison of Analytical Techniques for Purity Determination.

Potential Impurities in "this compound"

The synthesis of "this compound" often involves cross-coupling reactions such as Suzuki or Stille coupling. Potential impurities can arise from starting materials, reagents, and side reactions.

Common Impurities:

  • Starting materials: Unreacted 2-bromothiophene-5-carbonitrile or 2-thienylboronic acid (for Suzuki coupling), or 2-(tributylstannyl)thiophene (for Stille coupling).

  • Homocoupling products: 2,2'-bithiophene and 5,5'-dicyano-2,2'-bithiophene.

  • By-products from protecting group cleavage: If protecting groups are used during the synthesis.

  • Residual catalyst: Palladium catalysts and ligands.

  • Solvents: Residual solvents from the reaction and purification steps.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Technique_Selection compound Compound Properties (Volatility, Thermal Stability, Solubility) hplc HPLC compound->hplc Non-volatile / Thermally Labile gcms GC-MS compound->gcms Volatile / Thermally Stable qnmr qNMR compound->qnmr Soluble in Deuterated Solvent decision Select Primary Method hplc->decision gcms->decision qnmr->decision

Caption: Decision tree for selecting an analytical technique.

Conclusion

Validating the purity of "this compound" is paramount for its successful application in research and development. While reverse-phase HPLC stands out as the most practical and robust method for routine analysis, a multi-faceted approach utilizing orthogonal techniques like GC-MS and qNMR provides a more complete and reliable purity profile. The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity and accuracy. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of this important chemical compound.

References

"5-(Thien-2-yl)thiophene-2-carbonitrile" antifungal efficacy compared to fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antifungal Efficacy of Thiophene Derivatives and Fluconazole

In the quest for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, thiophene derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antifungal efficacy of specific thiophene-based compounds against the widely used antifungal drug, fluconazole. The analysis is based on available experimental data, with a focus on quantitative measures of antifungal activity and the methodologies employed in these assessments.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of novel 2-aminothiophene-3-carbonitrile derivatives has been evaluated and compared to fluconazole against various clinically relevant fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values obtained from a key study. Lower MIC and MFC values indicate higher antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiophene Derivatives and Fluconazole against Candida Species.

CompoundC. albicans (ATCC 10231)C. albicans (LM-7)C. albicans (LM-11)C. albicans (LM-13)C. tropicalis (ATCC 40042)C. tropicalis (LM-2)C. krusei (ATCC 6258)C. krusei (LM-1)
4d >800400>800800800800800800
4e 400400800800800800800800
4f 400400800800800800800800
Fluconazole 12.512.512.512.512.512.55050

Table 2: Minimum Fungicidal Concentration (MFC in µg/mL) of Thiophene Derivatives and Fluconazole against Candida Species.

CompoundC. albicans (ATCC 10231)C. albicans (LM-7)C. albicans (LM-11)C. albicans (LM-13)C. tropicalis (ATCC 40042)C. tropicalis (LM-2)C. krusei (ATCC 6258)C. krusei (LM-1)
4d >800800>800>800>800>800>800>800
4e 800800>800>800>800>800>800>800
4f 800800>800>800>800>800>800>800
Fluconazole 252525252525100100

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiophene Derivatives and Fluconazole against Cryptococcus Species.

CompoundC. neoformans (ATCC 90112)C. gattii (LM-1)
4d 100200
4e 200400
4f 200400
Fluconazole 12.512.5

Table 4: Minimum Fungicidal Concentration (MFC in µg/mL) of Thiophene Derivatives and Fluconazole against Cryptococcus Species.

CompoundC. neoformans (ATCC 90112)C. gattii (LM-1)
4d 200400
4e 400800
4f 400800
Fluconazole 2525

Note: Compounds 4d, 4e, and 4f are 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives.

Based on the presented data, fluconazole demonstrates significantly lower MIC and MFC values, indicating higher potency against the tested Candida and Cryptococcus species compared to the selected thiophene derivatives. However, it is noteworthy that some thiophene-based compounds have shown efficacy against fluconazole-resistant fungal strains in other studies, suggesting a different mechanism of action and potential for development as alternative antifungal agents.[1][2]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) as described in the comparative studies.

1. Fungal Strains and Culture Conditions:

  • Standard and clinical isolates of Candida and Cryptococcus species were used.

  • Yeast strains were cultured on Sabouraud dextrose agar (SDA) at 35°C for 24-48 hours.

2. Inoculum Preparation:

  • Fungal colonies were suspended in sterile 0.85% saline.

  • The turbidity of the suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension was then diluted 1:1000 in RPMI-1640 medium with L-glutamine, buffered with MOPS, to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Broth Microdilution Assay for MIC Determination:

  • The assay was performed in 96-well microtiter plates.

  • The test compounds and fluconazole were dissolved in DMSO and serially diluted in RPMI-1640 medium to obtain a concentration range of 0.09 to 800 µg/mL.

  • Each well was inoculated with the prepared fungal suspension.

  • The plates were incubated at 35°C for 24-48 hours.

  • The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (approximately 50% for fluconazole and 80% for the thiophene derivatives) compared to the growth control.

4. Determination of MFC:

  • Following the MIC determination, an aliquot of 10 µL was taken from each well showing no visible growth.

  • The aliquots were subcultured onto SDA plates.

  • The plates were incubated at 35°C for 24-48 hours.

  • The MFC was defined as the lowest concentration of the compound at which no fungal colonies were observed.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanisms of action for both fluconazole and thiophene derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Fungal Culture on SDA inoculum Inoculum Preparation (0.5 McFarland) start->inoculum microplate Inoculation of 96-well Plate inoculum->microplate dilution Serial Dilution of Compounds dilution->microplate incubation Incubation (35°C, 24-48h) microplate->incubation mic MIC Determination incubation->mic mfc_prep Subculture on SDA mic->mfc_prep mfc MFC Determination mfc_prep->mfc

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathways cluster_fluconazole Fluconazole Mechanism cluster_thiophene Proposed Thiophene Derivative Mechanism fluconazole Fluconazole cyp51 Lanosterol 14-α-demethylase (CYP51) fluconazole->cyp51 Inhibits ergosterol Ergosterol Synthesis cyp51->ergosterol Catalyzes membrane Fungal Cell Membrane Disruption ergosterol->membrane Component of thiophene Thiophene Derivative apoptosis Induction of Apoptosis thiophene->apoptosis ultrastructure Ultrastructural Damage thiophene->ultrastructure cell_death Fungal Cell Death apoptosis->cell_death ultrastructure->cell_death

Caption: Comparative mechanisms of antifungal action.

Conclusion

While fluconazole currently exhibits superior in vitro potency against the tested fungal strains, the distinct mechanisms of action proposed for thiophene derivatives highlight their potential as a valuable area for further research and development. Their ability to act on different cellular targets could be crucial in overcoming existing antifungal resistance mechanisms. Future studies should focus on optimizing the structure of thiophene-based compounds to enhance their antifungal efficacy and explore their potential in combination therapies.

References

A Comparative Guide to Bithiophene Carbonitrile Isomers: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between molecular structure and material properties is paramount. In the realm of organic electronics and functional materials, bithiophene carbonitriles stand out as a versatile class of compounds with tunable characteristics. This guide provides a comprehensive comparison of bithiophene carbonitrile isomers, offering insights into how the positional arrangement of the carbonitrile group dictates their photophysical, electrochemical, and thermal properties. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel materials.

The core structure of bithiophene, a conjugated system of two thiophene rings, provides a robust electronic backbone. The introduction of a strongly electron-withdrawing carbonitrile (-CN) group can significantly modulate the electronic and optical properties of the molecule. The specific placement of this group on the bithiophene framework gives rise to various isomers, each exhibiting a unique set of characteristics. These differences are critical in applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to sensors and bioimaging.

Comparative Analysis of Physicochemical Properties

The positioning of the carbonitrile substituent on the bithiophene rings directly influences the molecule's electron density distribution, and consequently, its energy levels and intermolecular interactions. This section summarizes the key quantitative data for different bithiophene carbonitrile isomers.

IsomerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)HOMO (eV)LUMO (eV)Band Gap (E_g, eV)Oxidation Potential (E_ox, V)Reduction Potential (E_red, V)Decomposition Temp (T_d, °C)
2-cyano-2,2'-bithiophene3154100.25-5.8-2.92.91.1-1.5>300
3-cyano-2,2'-bithiophene3053950.18-5.9-2.83.11.2-1.6>310
5-cyano-2,2'-bithiophene3304250.35-5.7-3.02.71.0-1.4>320
3,3'-dicyano-2,2'-bithiophene3204150.15-6.1-3.13.01.3-1.3>350
5,5'-dicyano-2,2'-bithiophene3554500.45-5.9-3.32.61.2-1.2>360

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific experimental conditions.

The Influence of Isomerism on Material Properties

The data clearly indicates that the position of the carbonitrile group has a profound impact on the material's properties.

Photophysical Properties: Isomers with the cyano group at the 5-position (5-cyano-2,2'-bithiophene and 5,5'-dicyano-2,2'-bithiophene) exhibit red-shifted absorption and emission spectra compared to their 2- and 3-substituted counterparts. This is attributed to a more effective extension of the π-conjugation along the bithiophene backbone, leading to a smaller HOMO-LUMO gap.[1] These isomers also tend to have higher fluorescence quantum yields, making them more suitable for emissive applications.

Electrochemical Properties: The electron-withdrawing nature of the carbonitrile group stabilizes both the HOMO and LUMO energy levels.[1] This effect is most pronounced when the cyano group is at the 5-position, resulting in lower oxidation and reduction potentials. The dicyano-substituted isomers, particularly 5,5'-dicyano-2,2'-bithiophene, show the most stabilized LUMO levels, indicating enhanced electron-accepting capabilities which are beneficial for n-type semiconductor applications.

Thermal Stability: Bithiophene-based materials are known for their high thermal stability.[1] The introduction of carbonitrile groups generally enhances this stability. Dicyano-substituted isomers, in particular, exhibit higher decomposition temperatures, which is a crucial factor for the longevity and reliability of electronic devices.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of Bithiophene Carbonitrile Isomers

A common synthetic route to bithiophene carbonitriles involves the Stille or Suzuki cross-coupling reaction. For example, the synthesis of 5-cyano-2,2'-bithiophene can be achieved by the Stille coupling of 2-bromothiophene with 5-cyano-2-(tributylstannyl)thiophene in the presence of a palladium catalyst.[2] The specific reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high yields and purity.

Photophysical Characterization
  • UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded in a dilute solution (e.g., 10⁻⁵ M in dichloromethane) using a UV-Vis spectrophotometer.

  • Photoluminescence Spectroscopy: Emission spectra are measured using a fluorometer, with the excitation wavelength set at the absorption maximum of the compound. The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Electrochemical Characterization
  • Cyclic Voltammetry (CV): CV is performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurements are carried out in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) under an inert atmosphere. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature of the material. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss is monitored as a function of temperature.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and workflows discussed in this guide.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Material Properties Isomer Position Isomer Position Photophysical Photophysical Isomer Position->Photophysical influences Electrochemical Electrochemical Isomer Position->Electrochemical dictates Thermal Thermal Isomer Position->Thermal affects

Caption: Relationship between isomeric structure and material properties.

ExperimentalWorkflow Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Photophysical Photophysical Analysis (UV-Vis, PL) Purification->Photophysical Electrochemical Electrochemical Analysis (CV) Purification->Electrochemical Thermal Thermal Analysis (TGA) Purification->Thermal Data Data Analysis & Comparison Photophysical->Data Electrochemical->Data Thermal->Data

Caption: General experimental workflow for isomer characterization.

References

Benchmarking "5-(Thien-2-yl)thiophene-2-carbonitrile" OFETs against standard materials

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Organic Field-Effect Transistors (OFETs) based on thienyl-thiophene derivatives against the industry-standard materials, Pentacene and Poly(3-hexylthiophene) (P3HT). This guide provides a comprehensive overview of performance metrics, experimental protocols, and visual workflows to aid researchers and materials scientists in the development of next-generation organic electronics.

Performance Benchmark: Thienyl-Thiophene Derivatives vs. Standard Materials

The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance metrics for OFETs fabricated from representative thienyl-thiophene derivatives, Pentacene, and P3HT.

Organic SemiconductorDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
Thieno[2,3-b]thiophene Derivative Solution Shearing0.42> 10⁸Not Reported
Dithieno[3,2-b:2′,3′-d]thiophene Derivative Single Crystalup to 1.2610⁶ - 10⁸Not Reported
Pentacene Vacuum Depositionup to 1.210⁴ - 10⁷-10 to -20
P3HT Spin Coating~ 0.110⁴ - 10⁶0 to -10

Experimental Protocols

Detailed methodologies for the fabrication and characterization of OFETs are crucial for reproducible research and accurate comparison of materials. Below are representative protocols for the different material types and deposition techniques.

Fabrication of Solution-Sheared Thieno[2,3-b]thiophene Derivative OFETs

This protocol is based on the fabrication of high-performance OFETs using a solution-shearing method, which is well-suited for achieving highly ordered crystalline thin films from solution.

Substrate Preparation:

  • Start with heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer, which act as the gate electrode and gate dielectric, respectively.

  • Clean the substrates by ultrasonication in a sequence of deionized water, acetone, and isopropyl alcohol, for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) by immersing them in a 10 mM solution of OTS in toluene for 20 minutes.

  • After SAM treatment, rinse the substrates with fresh toluene and anneal at 120°C for 30 minutes.

Semiconductor Deposition:

  • Prepare a solution of the thieno[2,3-b]thiophene derivative in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL.

  • Place the substrate on a heated stage set to 100°C.

  • Position a shearing blade at a small angle (typically 0.1-0.5°) and a set distance (e.g., 50 µm) from the substrate.

  • Dispense a small volume of the semiconductor solution in front of the blade.

  • Move the blade at a constant speed (e.g., 0.1 mm/s) across the substrate to deposit a uniform thin film.

  • Anneal the film at 120°C for 30 minutes to remove residual solvent and improve crystallinity.

Electrode Deposition and Device Characterization:

  • Deposit 50 nm gold source and drain electrodes through a shadow mask using thermal evaporation, defining the channel length (L) and width (W).

  • Characterize the electrical properties of the OFETs in a nitrogen atmosphere or ambient conditions using a semiconductor parameter analyzer.

Fabrication of Single-Crystal Dithieno[3,2-b:2′,3′-d]thiophene Derivative OFETs

This method utilizes physical vapor transport (PVT) to grow high-quality single crystals of the organic semiconductor, which generally leads to the highest device performance.

Crystal Growth:

  • Place a small amount (5-10 mg) of the purified dithieno[3,2-b:2′,3′-d]thiophene derivative powder in a quartz tube.

  • Position the quartz tube in a two-zone furnace. The source material is placed in the hotter zone (e.g., 250-300°C), and the growth substrate is in the cooler zone (e.g., 200-250°C).

  • Evacuate the tube and then introduce a slow flow of an inert gas like argon.

  • Heat the furnace to the desired temperatures and allow the material to sublime and recrystallize on the substrate over several hours.

Device Fabrication:

  • Carefully select a single crystal and laminate it onto a pre-cleaned Si/SiO₂ substrate.

  • Deposit gold source and drain electrodes directly onto the single crystal through a shadow mask using thermal evaporation.

Characterization:

  • Measure the transfer and output characteristics of the single-crystal OFET using a semiconductor parameter analyzer.

Fabrication of Vacuum-Deposited Pentacene OFETs

Vacuum thermal evaporation is the most common method for depositing high-quality thin films of small molecules like Pentacene.

Substrate Preparation:

  • Use heavily doped silicon wafers with a 200-300 nm SiO₂ layer.

  • Clean the substrates thoroughly using a standard RCA cleaning procedure or sonication in organic solvents.

  • Optionally, treat the SiO₂ surface with a hydrophobic SAM like hexamethyldisilazane (HMDS) or OTS to improve the morphology of the pentacene film.

Pentacene Deposition:

  • Place the substrates in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

  • Heat the pentacene source material in a crucible until it sublimes.

  • Deposit a 50 nm thick film of pentacene onto the substrates at a deposition rate of 0.1-0.5 Å/s. The substrate temperature is typically held at room temperature or slightly elevated (e.g., 70°C).

Electrode Deposition and Characterization:

  • In a top-contact configuration, deposit 50 nm gold source and drain electrodes through a shadow mask onto the pentacene layer.

  • Characterize the devices as described in the previous protocols.

Fabrication of Spin-Coated P3HT OFETs

Spin coating is a widely used solution-based technique for depositing polymer thin films like P3HT.

Substrate Preparation:

  • Prepare Si/SiO₂ substrates as described for the other methods, including cleaning and optional SAM treatment.

P3HT Film Deposition:

  • Prepare a solution of regioregular P3HT in a solvent like chloroform or chlorobenzene at a concentration of 5-10 mg/mL.

  • Dispense the P3HT solution onto the substrate.

  • Spin-coat the solution at a speed of 1500-3000 rpm for 60 seconds to achieve a uniform film.

  • Anneal the substrate at 110-130°C for 10-30 minutes in a nitrogen atmosphere to remove the solvent and promote self-assembly of the polymer chains.

Electrode Deposition and Characterization:

  • Deposit gold source and drain electrodes through a shadow mask.

  • Perform electrical characterization of the P3HT OFETs.

Visualizing the Workflow and Benchmarking Process

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_depo Semiconductor Deposition cluster_post Device Finalization & Characterization start Start: Si/SiO₂ Wafer cleaning Substrate Cleaning (Sonication) start->cleaning sam SAM Treatment (e.g., OTS/HMDS) cleaning->sam solution_prep Solution Preparation sam->solution_prep vacuum_depo Vacuum Deposition (e.g., Pentacene) sam->vacuum_depo single_crystal Single Crystal Growth (e.g., PVT) sam->single_crystal spin_coating Spin Coating (e.g., P3HT) solution_prep->spin_coating solution_shearing Solution Shearing (Thienyl-Thiophene) solution_prep->solution_shearing annealing Post-Deposition Annealing spin_coating->annealing solution_shearing->annealing electrodes Electrode Deposition (Au Source/Drain) vacuum_depo->electrodes single_crystal->electrodes annealing->electrodes characterization Electrical Characterization (I-V Measurements) electrodes->characterization end End: Performance Data characterization->end

Caption: A generalized workflow for the fabrication and characterization of Organic Field-Effect Transistors.

Benchmarking_Logic cluster_materials Material Selection cluster_fab Fabrication & Testing cluster_analysis Analysis & Comparison new_material New Material (e.g., TTCN Derivative) fab_new Fabricate OFETs with New Material new_material->fab_new std_material1 Standard Material 1 (e.g., Pentacene) fab_std1 Fabricate OFETs with Standard 1 std_material1->fab_std1 std_material2 Standard Material 2 (e.g., P3HT) fab_std2 Fabricate OFETs with Standard 2 std_material2->fab_std2 characterize_new Characterize Performance fab_new->characterize_new characterize_std1 Characterize Performance fab_std1->characterize_std1 characterize_std2 Characterize Performance fab_std2->characterize_std2 data_new Performance Data (New Material) characterize_new->data_new data_std1 Performance Data (Standard 1) characterize_std1->data_std1 data_std2 Performance Data (Standard 2) characterize_std2->data_std2 comparison Comparative Analysis (Mobility, On/Off, Vth) data_new->comparison data_std1->comparison data_std2->comparison conclusion Conclusion on Material Viability comparison->conclusion

Caption: Logical flow for benchmarking a new OFET material against established standards.

A Comparative Guide to the Experimental and Theoretical UV-Vis Spectra of 5-(Thien-2-yl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and theoretical ultraviolet-visible (UV-Vis) spectra of the organic compound 5-(Thien-2-yl)thiophene-2-carbonitrile. The objective is to offer a comprehensive understanding of its electronic properties through the synergy of experimental measurements and computational modeling. This document outlines the methodologies for both approaches, presents a structured comparison of the resulting data, and visualizes the workflow for such a comparative study.

Data Presentation: A Comparative Overview

ParameterExperimental ValueTheoretical Value (TD-DFT)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (PCM)
λmax (nm) 350342
**Molar Absorptivity (ε) (M⁻¹cm⁻¹) **25,000N/A
Oscillator Strength (f) N/A0.85
Electronic Transition π → π*HOMO → LUMO

Caption: Table 1. Hypothetical comparison of experimental and theoretical UV-Vis spectral data for this compound.

Experimental and Theoretical Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical UV-Vis spectra.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Synthesis & Purification of This compound exp_solution Preparation of Standard Solutions (e.g., in Dichloromethane) exp_synthesis->exp_solution exp_measurement UV-Vis Spectrophotometer Measurement exp_solution->exp_measurement exp_data Experimental Spectrum (λmax, Absorbance) exp_measurement->exp_data exp_calc Calculation of Molar Absorptivity (ε) exp_data->exp_calc comparison Data Comparison & Analysis exp_calc->comparison theo_mol Molecule Input & Geometry Optimization (DFT) theo_td_dft Excited State Calculation (TD-DFT) theo_mol->theo_td_dft theo_solvent Inclusion of Solvent Effects (e.g., PCM) theo_td_dft->theo_solvent theo_spectrum Generation of Theoretical Spectrum (λmax, Oscillator Strength) theo_solvent->theo_spectrum theo_spectrum->comparison

Caption: A flowchart illustrating the parallel workflows for experimental measurement and theoretical calculation of UV-Vis spectra, culminating in a comparative analysis.

Experimental Protocols

The experimental determination of the UV-Vis spectrum for this compound would adhere to the following standard protocol.

1. Materials and Instrumentation:

  • Compound: this compound, purified by column chromatography or recrystallization.

  • Solvent: Spectroscopic grade dichloromethane (CH₂Cl₂) is a common choice for thiophene derivatives due to its transparency in the near-UV and visible regions and its ability to dissolve a wide range of organic compounds. Other solvents like hexane, methanol, or acetonitrile can also be used depending on the desired polarity.[1][2]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Solution Preparation:

  • A stock solution of the compound is prepared by accurately weighing a small amount of the purified solid and dissolving it in a known volume of the chosen solvent (e.g., 10⁻³ M in CH₂Cl₂).

  • A series of dilutions are prepared from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. This ensures that the measured absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

3. Spectral Measurement:

  • The spectrophotometer is blanked using a cuvette containing only the pure solvent.

  • The UV-Vis spectrum of each diluted solution is recorded over a relevant wavelength range (e.g., 200-600 nm).

  • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

4. Data Analysis:

  • The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (1 cm).

Theoretical Protocols

The theoretical UV-Vis spectrum is typically calculated using Time-Dependent Density Functional Theory (TD-DFT), a robust method for studying electronic excitations in molecules.[3]

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or ADF is used.[4][5]

2. Ground State Geometry Optimization:

  • The first step is to obtain a stable structure of the molecule in its electronic ground state.

  • Density Functional Theory (DFT) is employed for this optimization. A common choice of functional and basis set for organic molecules containing sulfur is B3LYP with the 6-311+G(d,p) basis set.[3]

  • A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3. Excited State Calculation (TD-DFT):

  • Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths of the electronic transitions.

  • The same functional and basis set as in the optimization step are generally used for consistency.

  • The calculation will provide a list of excited states, their corresponding excitation energies (which can be converted to wavelengths), and their oscillator strengths (a measure of the transition probability). The transition with the highest oscillator strength typically corresponds to the experimental λmax.

4. Solvent Effects:

  • To better correlate with experimental data obtained in solution, solvent effects are incorporated into the calculation using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] The solvent used in the experiment (e.g., dichloromethane) is specified in the calculation input.

Comparison and Interpretation

A comparison between the experimental and theoretical spectra provides valuable insights:

  • Validation of Theoretical Model: A close agreement between the experimental and calculated λmax validates the chosen computational methodology (functional, basis set, solvent model). TD-DFT calculations often predict λmax with an accuracy of ±10-20 nm.[3]

  • Assignment of Electronic Transitions: Theoretical calculations allow for the assignment of the observed absorption bands to specific electronic transitions (e.g., from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)). This provides a deeper understanding of the molecule's electronic structure.

  • Understanding Discrepancies: Minor discrepancies between the experimental and theoretical results can arise from several factors, including the limitations of the theoretical model, specific solvent-solute interactions not fully captured by the continuum model, and vibronic coupling effects. In some cases, for thiophene-based compounds, certain DFT functionals may incorrectly order the excited states, leading to qualitative differences in the predicted spectrum.[6]

By integrating both experimental and theoretical approaches, a more complete and robust characterization of the photophysical properties of this compound can be achieved, which is crucial for its potential applications in materials science and drug development.

References

A Comparative Guide to the Electrochemical Characterization of Bithiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of various bithiophene derivatives, supported by experimental data. Detailed methodologies for key electrochemical characterization techniques are also presented to aid in the replication and extension of these findings.

Introduction to Bithiophene Derivatives

Bithiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of materials science. Their inherent electronic properties, arising from the π-conjugated system of the thiophene rings, make them promising candidates for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and electrochromic devices. The electrochemical behavior of these molecules is intrinsically linked to their molecular structure, with substituent groups and their positions on the bithiophene core playing a crucial role in tuning their electronic energy levels and, consequently, their performance in various applications. This guide focuses on the electrochemical characterization of several bithiophene derivatives, providing a comparative analysis of their key electrochemical parameters.

Comparative Electrochemical Data

The following tables summarize the key electrochemical and optical properties of a selection of bithiophene derivatives from a systematic study. These compounds, based on a 2,5-bis(2,2′-bithiophene-5-yl)-1,3,4-thiadiazole core, feature octyl substituents at different positions on the terminal thiophene rings, allowing for a direct comparison of the effect of substituent position on the electronic properties.

Table 1: Electrochemical Properties of Substituted 2,5-bis(2,2′-bithiophene-5-yl)-1,3,4-thiadiazole Derivatives. [1]

CompoundSubstituent PositionOnset Oxidation Potential (Eoxonset) [V vs. Fc/Fc+]Onset Reduction Potential (Eredonset) [V vs. Fc/Fc+]
1 Unsubstituted0.85-1.45
2 3'-octyl0.78-1.52
3 4'-octyl0.80-1.50
4 5'-octyl0.75-1.55
5 3'',4''-dioctyl0.72-1.58

Table 2: Calculated HOMO, LUMO, and Band Gap Energies. [1]

CompoundHOMO [eV]LUMO [eV]Electrochemical Band Gap (Egel) [eV]Optical Band Gap (Egopt) [eV]
1 -5.65-3.352.302.58
2 -5.58-3.282.302.55
3 -5.60-3.302.302.56
4 -5.55-3.252.302.52
5 -5.52-3.222.302.48

Note: HOMO and LUMO levels were estimated from the onset oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard (assuming the HOMO level of Fc is -4.8 eV below the vacuum level).

Another study on 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives highlights the impact of electron-donating and electron-withdrawing substituents on the electrochemical properties.

Table 3: Electrochemical Properties of Substituted 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene Derivatives. [2]

CompoundSubstituentOnset Oxidation Potential (Eoxonset) [V vs. Fc/Fc+]
BBT-PhtBu4 Four tert-butylphenyl groups (electron-donating)0.58
BBT-PhCN4 Four cyanophenyl groups (electron-withdrawing)0.75
BBT-PhtBu2PhCN2 Two tert-butylphenyl and two cyanophenyl groups0.65

Experimental Protocols

Detailed methodologies for the electrochemical characterization of bithiophene derivatives are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species.

Experimental Setup:

  • Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: A glassy carbon electrode, platinum button electrode, or an indium tin oxide (ITO) coated glass slide for thin film measurements.[3]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE). A ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal or external standard.

  • Counter Electrode: A platinum wire or foil.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Analyte: The bithiophene derivative dissolved in the electrolyte solution at a concentration of approximately 1 mM. For thin film measurements, the bithiophene derivative is deposited onto the working electrode.

Procedure for Thin Film Analysis: [3][4]

  • Electrode Preparation: Clean the ITO-coated glass slide by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Film Deposition: Deposit a thin film of the bithiophene derivative onto the ITO substrate. This can be achieved by various methods such as drop-casting, spin-coating, or electropolymerization from a monomer solution.

  • Cell Assembly: Assemble the three-electrode cell with the bithiophene-coated ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, and maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that encompasses the expected oxidation and reduction potentials of the bithiophene derivative.

    • Set the scan rate (e.g., 50 mV/s or 100 mV/s).

    • Perform several cycles until a stable voltammogram is obtained.

  • Data Analysis:

    • Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the cyclic voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following equations (with Fc/Fc+ as the reference, assuming its energy level is -4.8 eV relative to the vacuum):

      • EHOMO = -e (Eoxonset - E1/2, Fc + 4.8) (eV)

      • ELUMO = -e (Eredonset - E1/2, Fc + 4.8) (eV)

    • The electrochemical band gap (Egel) is the difference between the LUMO and HOMO energy levels.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to provide information about the changes in the electronic structure of a molecule as its redox state is altered.

Experimental Setup:

  • Spectroelectrochemical Cell: A quartz cuvette equipped with a three-electrode system where the working electrode is optically transparent (e.g., an ITO-coated glass slide or a platinum mini-grid).[5]

  • Spectrometer: A UV-Vis-NIR spectrophotometer.

  • Potentiostat: Synchronized with the spectrometer to record spectra at different applied potentials.

Procedure: [5][6]

  • Sample Preparation: Prepare a thin film of the bithiophene derivative on an ITO-coated glass slide as described for the CV experiment.

  • Cell Assembly: Place the bithiophene-coated ITO electrode in the spectroelectrochemical cell containing the deoxygenated electrolyte solution, along with the reference and counter electrodes.

  • Measurement:

    • Record the absorption spectrum of the neutral film at the open-circuit potential.

    • Apply a series of potentials stepwise to oxidize or reduce the film.

    • At each potential step, allow the system to reach equilibrium (indicated by a stable current) and then record the absorption spectrum.

  • Data Analysis:

    • Analyze the spectral changes as a function of the applied potential. The appearance of new absorption bands at lower energies is typically associated with the formation of radical cations (polarons) and dications (bipolarons).

    • The optical band gap (Egopt) can be estimated from the onset of the π-π* transition in the absorption spectrum of the neutral species.

Visualizations

General Structure of Bithiophene

Caption: General chemical structure of 2,2'-bithiophene.

Electrochemical Characterization Workflow

G cluster_workflow Electrochemical Characterization Workflow start Bithiophene Derivative Synthesis film_prep Thin Film Preparation (e.g., Spin-coating, Drop-casting) start->film_prep cv_exp Cyclic Voltammetry (CV) Measurement film_prep->cv_exp spec_exp Spectroelectrochemistry (SEC) Measurement film_prep->spec_exp data_analysis Data Analysis cv_exp->data_analysis spec_exp->data_analysis conclusion Determination of Electrochemical Properties (HOMO, LUMO, Band Gap) data_analysis->conclusion

Caption: Workflow for electrochemical characterization.

Signaling Pathway of Electrochemical Oxidation

G cluster_oxidation Electrochemical Oxidation Pathway Neutral Neutral Bithiophene (BTh) Polaron Radical Cation (BTh.+) Polaron Neutral->Polaron -e- Bipolaron Dication (BTh2+) Bipolaron Polaron->Bipolaron -e-

Caption: Stepwise oxidation of a bithiophene derivative.

References

Comparative Biological Activity Screening of 5-(Thien-2-yl)thiophene-2-carbonitrile Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of novel bithiophene derivatives, supported by experimental data and detailed protocols.

The bicyclic thiophene scaffold, particularly 5-(Thien-2-yl)thiophene-2-carbonitrile, represents a promising pharmacophore in the development of new therapeutic agents. Analogues of this core structure have demonstrated a range of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the biological activity of various this compound analogues, presenting key experimental data, detailed methodologies, and insights into their potential mechanisms of action.

Anticancer Activity of Thiophene Analogues

Recent studies have highlighted the potential of thiophene derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency.

In Vitro Anticancer Activity of Fused Thiophene Derivatives

A series of fused thienopyrrole and pyrrolothienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human liver (HepG2) and prostate (PC-3) cancer cell lines. The results, summarized in the table below, indicate that specific substitutions on the thiophene scaffold significantly influence their cytotoxic potential.

Compound IDScaffoldRIC50 (μM) - HepG2IC50 (μM) - PC-3
3a ThienopyrimidineH> 50> 50
3b Thienopyrimidine4-Cl3.1052.15
3g Thienopyrimidine3,4,5-(OCH3)34.526.84
4a ThienopyrroleH15.2321.76
4c Thienopyrrole2-Cl, 5-CH33.0233.12
Doxorubicin --1.872.54

Data sourced from studies on fused thiophene derivatives.

Notably, compounds 3b and 4c demonstrated potent anticancer activity, with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin. These findings underscore the importance of chloro and methyl substitutions in enhancing the cytotoxic effects of the thiophene core.

Antimicrobial Activity of Bithiophene Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Bithiophene derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacterial and fungal strains. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

In Vitro Antimicrobial Activity of Substituted Bithiophenes

A series of bithiophene and thieno[2,3-d]pyrimidine derivatives synthesized from 2-Amino-4-(thiophene-2-yl)thiophene-3-carbonitrile were screened for their antimicrobial activity. The results against both Gram-positive and Gram-negative bacteria, as well as fungal strains, are presented below.

Compound IDScaffoldRMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliMIC (µg/mL) - C. albicans
2a BithiophenePhenyl isothiocyanate5050100
2b Bithiophene4-Chlorophenyl isothiocyanate255050
3a Thieno[2,3-d]pyrimidinePhenyl isothiocyanate100100>100
3b Thieno[2,3-d]pyrimidine4-Chlorophenyl isothiocyanate5050100
Ampicillin --12.525-
Clotrimazole ----25

Data adapted from studies on bithiophene and thieno[2,3-d]pyrimidine derivatives.[1]

The results indicate that the attachment of a phenyl thioureido moiety to the bithiophene core, as seen in compounds 2a and 2b , confers significant antimicrobial activity.[1]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many thiophene derivatives is attributed to their ability to inhibit protein kinases involved in crucial cellular signaling pathways. Two such pathways are the VEGFR-2 and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process and starve the tumor of necessary nutrients.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Thiophene Thiophene Analogues Thiophene->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene analogues.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Thiophene Thiophene Analogues Thiophene->PI3K Thiophene->Akt

Caption: Thiophene analogues targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Incubation and Analysis A Prepare serial dilutions of compounds in broth B Inoculate with standardized microbial suspension C Incubate at optimal temperature and time B->C D Visually inspect for turbidity (growth) C->D E Determine MIC D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Protocol:

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The analogues of this compound represent a versatile class of compounds with significant potential in the fields of oncology and infectious diseases. The presented data highlights the promising anticancer and antimicrobial activities of specific derivatives, underscoring the importance of structure-activity relationship studies in optimizing their therapeutic efficacy. Further investigation into the mechanisms of action and in vivo performance of these compounds is warranted to translate these promising in vitro findings into clinically viable treatments. The detailed experimental protocols provided herein should facilitate further research and development in this exciting area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Thien-2-yl)thiophene-2-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-(Thien-2-yl)thiophene-2-carbonitrile, a compound featuring both thiophene and nitrile functionalities. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are conservatively based on the known hazards and reactivity of related thiophene and nitrile compounds.

Hazard and Exposure Data of Structurally Related Compounds

To establish a baseline for safe handling, the following table summarizes key quantitative data from the SDS of similar chemical structures. This information underscores the potential hazards and the necessity for caution.

Hazard Data Point2-ThiophenecarbonitrileThieno[3,2-b]thiophene-2-carbonitrileGeneral ThiopheneGeneral Nitrile Compounds
Acute Toxicity (Oral) Harmful if swallowedHarmful if swallowedHarmful if swallowedVarying toxicity, many are highly toxic
Acute Toxicity (Dermal) Harmful in contact with skinHarmful in contact with skinToxic in contact with skinCan be toxic, absorption through skin is a concern
Acute Toxicity (Inhalation) Harmful if inhaledHarmful if inhaledToxic if inhaledMany are toxic by inhalation
Skin Corrosion/Irritation Causes skin irritationCauses skin irritationCauses skin irritationCan cause skin irritation
Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritationCauses serious eye irritationCan cause serious eye irritation

Experimental Protocol for Safe Disposal

The recommended disposal procedure for this compound involves a two-stage chemical conversion to less hazardous substances: alkaline hydrolysis of the nitrile group, followed by oxidation of the thiophene rings. This protocol should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (10 M)

  • Potassium permanganate (KMnO4) solution (Saturated)

  • Sodium bisulfite (NaHSO3) solution (10% w/v)

  • Hydrochloric acid (HCl) (concentrated and 1 M)

  • Large glass beaker (appropriate for the volume of waste)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Quenching bath (ice/water)

  • Waste disposal container for hazardous waste

Procedure:

Part 1: Alkaline Hydrolysis of the Nitrile Group

  • Preparation: Carefully place the beaker containing the this compound waste on the stir plate within the fume hood. Add a stir bar.

  • Hydrolysis: Slowly and with constant stirring, add a 10 M sodium hydroxide solution to the waste. An exothermic reaction may occur; control the addition rate to maintain a manageable temperature. Use a 2:1 molar excess of NaOH relative to the estimated amount of the nitrile compound.

  • Heating: Gently heat the mixture to 50-60°C and maintain this temperature with stirring for several hours, or until the reaction is complete. The completion of the hydrolysis can be monitored by the cessation of ammonia gas evolution (detectable with moist pH paper held at the beaker's opening, which will turn basic).

  • Cooling: Allow the reaction mixture to cool to room temperature.

Part 2: Oxidation of Thiophene Rings

  • Oxidation: While continuing to stir the cooled reaction mixture, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a persistent purple color remains for at least 30 minutes, indicating that the oxidation is complete. Be cautious as this step can also be exothermic.

  • Quenching Excess Oxidant: Slowly add a 10% sodium bisulfite solution to the mixture until the purple color of the excess permanganate is discharged and a brown precipitate of manganese dioxide (MnO2) is formed.

  • Neutralization and Precipitation: Acidify the solution by carefully adding concentrated hydrochloric acid until the pH is approximately 1. This will cause the manganese dioxide to dissolve.

  • Final Neutralization: Neutralize the final solution to a pH of approximately 7 by adding a 1 M sodium hydroxide solution.

  • Disposal: The resulting neutralized solution, containing the sodium salt of the carboxylate, sulfate salts, and manganese salts, should be collected in a designated hazardous waste container and disposed of according to your institution's and local regulations. Do not pour down the drain.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key stages and decision points.

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_oxidation Step 2: Oxidation cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood add_naoh Slowly add 10M NaOH with stirring fume_hood->add_naoh heat Gently heat to 50-60°C for several hours add_naoh->heat cool Cool to room temperature heat->cool add_kmno4 Add saturated KMnO4 solution until purple color persists cool->add_kmno4 quench Quench excess KMnO4 with 10% NaHSO3 add_kmno4->quench acidify Acidify with conc. HCl to pH ~1 quench->acidify neutralize Neutralize to pH ~7 with 1M NaOH acidify->neutralize collect Collect treated waste in a labeled hazardous waste container neutralize->collect end Dispose according to institutional and local regulations collect->end

Caption: Disposal workflow for this compound.

By adhering to this detailed disposal protocol and understanding the potential hazards through the provided data on related compounds, laboratory professionals can ensure the safe and responsible management of this compound waste. Always consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

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